Nampt-IN-9
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(E)-N-[4-[1-(2,6-dimethoxybenzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C26H33N3O4/c1-32-22-9-5-10-23(33-2)25(22)26(31)29-17-13-20(14-18-29)7-3-4-16-28-24(30)12-11-21-8-6-15-27-19-21/h5-6,8-12,15,19-20H,3-4,7,13-14,16-18H2,1-2H3,(H,28,30)/b12-11+ |
InChI Key |
ILCWCURIRPQDGE-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)/C=C/C3=CN=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of Action of NAMPT Inhibitors: A Technical Guide
While specific public data for a compound designated "Nampt-IN-9" is not available, this guide provides an in-depth overview of the mechanism of action for well-characterized nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is essential for maintaining cellular NAD+ levels, a crucial coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[4][5][6] Due to the high metabolic demands of cancer cells, they are often more reliant on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT an attractive therapeutic target in oncology.[1][3][7]
Core Mechanism of Action
NAMPT inhibitors function by competitively binding to the nicotinamide-binding pocket of the NAMPT enzyme.[8] This competitive inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the essential first step in the NAD+ salvage pathway.[7][9] The subsequent depletion of the cellular NAD+ pool triggers a cascade of downstream effects, ultimately leading to cancer cell death.[8][10]
The primary consequences of NAMPT inhibition include:
-
ATP Depletion: Reduced NAD+ levels impair glycolysis and oxidative phosphorylation, leading to a significant decrease in cellular ATP production.[8][10]
-
Induction of Apoptosis: The energetic stress and disruption of NAD+-dependent signaling pathways trigger programmed cell death, or apoptosis.[10]
-
Cell Cycle Arrest: Depletion of NAD+ can also lead to cell cycle arrest, preventing further proliferation of cancer cells.[10]
A key concept in the application of NAMPT inhibitors is synthetic lethality . In cancer cells that have a deficiency in the de novo NAD+ synthesis pathway, often due to the downregulation of nicotinic acid phosphoribosyltransferase (NAPRT), the cells become entirely dependent on the NAMPT salvage pathway. Inhibition of NAMPT in these NAPRT-deficient cells is synthetically lethal, leading to selective cancer cell killing while sparing normal cells that can utilize the de novo pathway.[1]
Quantitative Data on Representative NAMPT Inhibitors
The following table summarizes key quantitative data for several well-characterized NAMPT inhibitors.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Cellular IC50 | Reference |
| FK866 | NAMPT | ~3-10 nM | Various | Low nM range | [1] |
| KPT-9274 | NAMPT/PAK4 | Not specified | Glioma Cells | Not specified | [10] |
| STF-118804 | NAMPT | Not specified | Leukemia Cells | Not specified | [7] |
| GNE-617 | NAMPT | Not specified | Not specified | Not specified | [9] |
Signaling Pathways and Experimental Workflows
The inhibition of NAMPT and subsequent NAD+ depletion have profound effects on multiple signaling pathways critical for cancer cell survival and proliferation.
Key Signaling Pathways Affected by NAMPT Inhibition
The diagram below illustrates the central role of NAMPT in NAD+ biosynthesis and the downstream signaling pathways affected by its inhibition.
Caption: NAMPT inhibition blocks NAD+ synthesis, impacting key cellular processes.
Experimental Workflow for Assessing NAMPT Inhibitor Activity
The following diagram outlines a typical experimental workflow to characterize the mechanism of action of a novel NAMPT inhibitor.
Caption: A stepwise approach to characterizing NAMPT inhibitors from bench to in vivo.
Detailed Experimental Protocols
NAMPT Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against the NAMPT enzyme.
Methodology: A common method is a coupled-enzyme assay.[10]
-
Recombinant human NAMPT enzyme is incubated with the test compound at various concentrations.
-
The substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), are added to initiate the reaction.
-
The product, nicotinamide mononucleotide (NMN), is then converted to NAD+ by the addition of NMNAT (nicotinamide mononucleotide adenylyltransferase).
-
The amount of NAD+ produced is quantified using a NAD+-dependent enzyme, such as alcohol dehydrogenase, which generates a fluorescent or colorimetric signal upon reduction of a substrate.
-
The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular NAD+/NADH Quantification Assay
Objective: To measure the levels of NAD+ and NADH in cells treated with a NAMPT inhibitor.
Methodology: Commercially available kits are widely used for this purpose.
-
Cells are seeded in multi-well plates and treated with the NAMPT inhibitor for a specified time.
-
Cells are then lysed to release intracellular metabolites.
-
The lysate is split into two sets of wells for NAD+ and NADH measurement. One set is treated to degrade NADH, leaving only NAD+. The other set is treated to degrade NAD+, leaving only NADH.
-
A cycling enzyme reaction is then performed in which NAD+ or NADH is used to generate a quantifiable colorimetric or fluorescent product.
-
The absorbance or fluorescence is measured, and the concentrations of NAD+ and NADH are determined from a standard curve.
Western Blot Analysis for Apoptosis and Signaling Pathways
Objective: To assess the effect of NAMPT inhibition on the expression of proteins involved in apoptosis and key signaling pathways.
Methodology:
-
Cells are treated with the NAMPT inhibitor for various time points.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, PARP, p-AKT, total AKT).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
NAMPT inhibitors represent a promising class of targeted anti-cancer agents. Their mechanism of action is centered on the depletion of cellular NAD+, leading to a metabolic crisis and subsequent cell death in cancer cells, particularly those with deficiencies in the de novo NAD+ synthesis pathway. The continued investigation of these compounds, supported by the robust experimental methodologies outlined in this guide, will be crucial for the development of novel and effective cancer therapies.
References
- 1. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT reduction‐induced NAD+ insufficiency contributes to the compromised oocyte quality from obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. NAMPT nicotinamide phosphoribosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel NAMPT Modulators
Disclaimer: Initial searches for a specific molecule designated "Nampt-IN-9" did not yield public-domain information. Therefore, this document serves as an in-depth technical guide on the discovery, synthesis, and core principles of a representative class of novel Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) , based on recent advancements in the field.
Executive Summary
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2] Given the critical role of NAD+ in cellular metabolism, DNA repair, and signaling, NAMPT has emerged as a key therapeutic target.[3][4] While NAMPT inhibitors have been extensively explored for oncology, a newer strategy involves the activation of NAMPT to counteract the age-related decline in NAD+ levels, which is implicated in metabolic and neurodegenerative diseases.[5][6] This guide details the discovery, mechanism, and characterization of novel NAMPT Positive Allosteric Modulators (N-PAMs), a promising class of NAMPT activators.
The Role of NAMPT in Cellular Signaling
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[2] This pathway is essential for replenishing the cellular NAD+ pool consumed by enzymes such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[1][2] These NAD-dependent enzymes regulate a vast array of cellular functions.
-
Sirtuins (SIRTs): These NAD-dependent deacetylases modulate gene expression, metabolic pathways, and stress responses. Sirtuin activity is directly linked to NAD+ availability, connecting cellular energy status to transcriptional regulation.[2][7]
-
Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair and genome integrity, PARPs use NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage.[1]
-
Inflammatory Signaling: NAMPT itself, particularly its extracellular form (eNAMPT), can act as a cytokine, activating pro-inflammatory pathways through receptors like Toll-like receptor 4 (TLR4), leading to the production of MMPs and other inflammatory mediators.[8][9]
By activating NAMPT, N-PAMs can elevate intracellular NAD+ levels, thereby enhancing the activity of sirtuins and other NAD-dependent enzymes, which is a potential therapeutic strategy for age-related and metabolic disorders.[5]
NAMPT-Mediated NAD+ Biosynthesis Pathway
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visfatin/PBEF/Nampt induces EMMPRIN and MMP-9 production in macrophages via the NAMPT-MAPK (p38, ERK1/2)-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is critical for maintaining the cellular NAD+ pool, which is essential for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[2][3] In many types of cancer, NAMPT is overexpressed to meet the high energetic and biosynthetic demands of rapidly proliferating tumor cells.[1][4] This dependency on NAMPT makes it an attractive therapeutic target for the development of novel anticancer agents. This guide provides a comprehensive technical overview of NAMPT inhibitors, with a focus on well-characterized compounds such as FK866, GMX1778, and OT-82. While the specific compound "Nampt-IN-9" did not yield specific search results, the principles and data presented herein are representative of the broader class of NAMPT inhibitors.
Mechanism of Action of NAMPT Inhibitors
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[2][3] NAMPT inhibitors block this rate-limiting step, leading to a depletion of the intracellular NAD+ pool.[1][5] The subsequent reduction in NAD+ levels disrupts cellular redox reactions, impairs the function of NAD+-dependent enzymes such as PARPs and sirtuins, and ultimately leads to an energy crisis, cell cycle arrest, and apoptosis in cancer cells.[6]
Data Presentation: In Vitro and Cellular Activity of Selected NAMPT Inhibitors
The following tables summarize the quantitative data for several key NAMPT inhibitors, providing a comparative view of their potency.
Table 1: Biochemical Inhibition of NAMPT
| Inhibitor | Assay Type | IC50 | Ki | Source |
| FK866 | Cell-free enzymatic assay | 0.09 nM | 0.3-0.4 nM (noncompetitive) | [7][8] |
| GMX1778 | Coupled-enzyme assay | < 25 nM | - | [5][9][10] |
| OT-82 | Recombinant NAMPT activity assay | - | - | [11] |
| Padnarsertib (KPT-9274) | Cell-free enzymatic assay | ~120 nM | - | [7] |
| GNE-617 | NAMPT activity assay | 5 nM | - | [7] |
| LSN3154567 | Purified NAMPT assay | 3.1 nmol/L | - | [12] |
Table 2: Cellular Activity of NAMPT Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Source |
| FK866 | A2780 | NAD+ formation | 0.5 nM | [13] |
| HCT116 | NAD+ formation | 0.5 nM | [13] | |
| A2780 | Cell proliferation | 1.4 nM | [13] | |
| HCT116 | Cell proliferation | 3.0 nM | [13] | |
| GMX1778 | HeLa | Cell viability | - | [10] |
| OT-82 | Hematopoietic cancer cell lines (average) | Cell viability | 2.89 nM | [1][7][14] |
| Non-hematopoietic cancer cell lines (average) | Cell viability | 13.03 nM | [1][7][14] | |
| MV4-11, U937, RS4;11, HEL92.1.7, PER485 | Cell growth | 1.05 - 2.70 nM | [11] | |
| MCF-7, U87, HT29, H1299 | Cell growth | 7.95 - 37.92 nM | [11] | |
| Acute leukemia cell lines (average) | Cell viability | 1.3 ± 1.0 nM | [15] | |
| Ewing sarcoma cell lines | Cell proliferation | Single-digit nM range | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize NAMPT inhibitors.
1. Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)
This protocol is based on the principle of a three-step enzymatic reaction that measures the production of NAD+, which is then converted to a fluorescent signal.[16][17]
-
Materials:
-
Purified recombinant NAMPT enzyme
-
NAMPT assay buffer
-
ATP solution
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test inhibitor compounds
-
96-well or 384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in NAMPT assay buffer.
-
In a multi-well plate, add the purified NAMPT enzyme to each well.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).
-
Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells. This will convert the NMN product of the NAMPT reaction to NAD+, and subsequently to NADH, which is fluorescent.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based NAD+ Level and Viability Assay
This protocol assesses the effect of NAMPT inhibitors on intracellular NAD+ levels and cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor compounds
-
96-well or 384-well clear and white-walled plates
-
NAD/NADH quantification kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, and luminescence capabilities)
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
For NAD+ Level Measurement:
-
After the treatment period, lyse the cells according to the protocol of the NAD/NADH quantification kit.
-
Follow the kit's instructions to measure the intracellular NAD+ levels, typically involving an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
Read the absorbance or fluorescence on a plate reader.
-
-
For Cell Viability Measurement:
-
After the treatment period, add the cell viability reagent to the wells.
-
Incubate as per the manufacturer's instructions to allow for the generation of a luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Read the luminescence on a plate reader.
-
-
Calculate the IC50 values for both NAD+ depletion and cell viability by plotting the data against the inhibitor concentrations and fitting to a dose-response curve.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to NAMPT inhibition.
Caption: The NAMPT signaling pathway and its inhibition.
Caption: A typical experimental workflow for evaluating NAMPT inhibitors.
Caption: Logical flow from NAMPT inhibition to cancer cell death.
Conclusion and Future Directions
NAMPT inhibitors represent a promising class of targeted therapies for a variety of cancers. The extensive preclinical data for compounds like FK866, GMX1778, and OT-82 have demonstrated their potent anti-tumor activity, which is directly linked to the depletion of the essential metabolite NAD+. While early clinical trials have faced challenges, including dose-limiting toxicities, ongoing research is focused on developing next-generation inhibitors with improved therapeutic windows and identifying patient populations most likely to respond to this therapeutic strategy.[18] The continued exploration of combination therapies and the identification of predictive biomarkers will be crucial for the successful clinical translation of NAMPT inhibitors.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. amsbio.com [amsbio.com]
- 18. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
The Role of NAMPT Modulators in NAD+ Biosynthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and signaling.[1][2][3] The intracellular concentration of NAD+ is predominantly maintained through the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[1][2][4][5] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[5][6] Given its pivotal role, NAMPT has emerged as a significant therapeutic target for a range of conditions, from metabolic disorders and neurodegenerative diseases to cancer.[1][3][7] This technical guide provides an in-depth analysis of NAMPT modulators and their impact on NAD+ biosynthesis, offering valuable insights for researchers and professionals in drug development.
The NAMPT-Mediated NAD+ Salvage Pathway
The salvage pathway is the primary route for NAD+ synthesis in mammalian cells.[8] NAMPT's function is the rate-limiting step in this pathway, making it a critical control point for cellular NAD+ levels.[1][9] The activity of NAMPT is dependent on ATP.[9][10] Following the synthesis of NMN by NAMPT, NMN is adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[5][6][9]
Modulation of NAMPT Activity
NAMPT Inhibitors
NAMPT inhibitors have been extensively investigated, primarily in the context of oncology.[9] These compounds function by blocking the active site of NAMPT, leading to a significant depletion of intracellular NAD+ levels, typically within 24 hours of treatment.[9] This depletion of NAD+ results in metabolic dysfunction, including a loss of ATP, and can induce cell death in cancer cells that are highly dependent on the salvage pathway for NAD+ production.[7][9]
One of the earliest and most well-studied NAMPT inhibitors is FK866.[2][3] It selectively inhibits NAMPT, leading to reduced NAD+ levels and subsequent inhibition of tumor cell growth.[2]
| Compound | Target | Effect on NAD+ Levels | Therapeutic Area |
| FK866 | NAMPT | Decrease | Oncology |
| KPT-9274 | NAMPT/PAK4 | Decrease | Oncology |
Table 1: Representative NAMPT Inhibitors and their Effects.
NAMPT Activators
Conversely, NAMPT activators aim to enhance the enzymatic activity of NAMPT, thereby increasing cellular NAD+ levels.[9] This approach is being explored for conditions associated with reduced NAD+ levels, such as aging and metabolic diseases.[1][9] The first identified small molecule of this class was P7C3.[1][3][9] More recently, compounds like SBI-797812 have been identified as direct NAMPT activators.[9] These activators often bind to an allosteric site on the NAMPT enzyme, leading to a conformational change that enhances its catalytic activity.[10][11]
| Compound | Target | Effect on NAD+ Levels | Potential Therapeutic Area |
| P7C3 | NAMPT (putative) | Increase | Neuroprotection, Metabolic Diseases |
| SBI-797812 | NAMPT | Increase | Aging, Metabolic Diseases |
Table 2: Representative NAMPT Activators and their Effects.
Experimental Protocols
In Vitro NAMPT Enzymatic Assay
This protocol is adapted from a published method to determine the enzymatic activity of NAMPT in the presence of modulatory compounds.[9]
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
TMD Buffer (50 mmol/L Tris-HCl, 10 mmol/L MgCl₂, 2 mmol/L DTT, pH 7.5)
-
96-well opaque bottom plate
-
Test compounds (inhibitors or activators)
-
DMSO (vehicle control)
Procedure:
-
Prepare a reaction mixture containing NAMPT (36 nmol/L), PRPP (50 µmol/L), and ATP (2 mmol/L) in TMD buffer.
-
Add the test compounds or DMSO (final concentration of 1%) to the wells of the 96-well plate.
-
Add the reaction mixture to each well for a final volume of 180 µL.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 10 µL of a 125 µmol/L solution of NAM in TMD buffer (final concentration of 25 µmol/L).
-
Incubate the plate for an additional 20 minutes at 37°C.
-
The amount of NMN produced can be quantified using a coupled assay system that detects the product of a subsequent enzymatic reaction, or by direct measurement using LC-MS.
Cellular NAD+ Level Quantification
This protocol outlines a general method for measuring intracellular NAD+ levels in response to treatment with a NAMPT modulator.
Materials:
-
Cultured cells (e.g., A549, THP-1)
-
Cell culture medium
-
NAMPT modulator (inhibitor or activator)
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Extraction buffer (e.g., 0.5 M perchloric acid or methanol-based)
-
NAD+/NADH quantification kit or LC-MS instrumentation
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NAMPT modulator or DMSO for the desired time period (e.g., 24-96 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using an appropriate extraction buffer.
-
Neutralize the extracts if necessary (e.g., with potassium carbonate for perchloric acid extracts).
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for NAD+ content using a commercially available colorimetric or fluorometric kit, or by LC-MS for more precise quantification.
Signaling and Regulatory Mechanisms
NAMPT activity and NAD+ levels are intricately linked to various cellular signaling pathways. The NAMPT-NAD+-SIRT1 axis is a well-established regulatory circuit.[2] By modulating NAD+ levels, NAMPT influences the activity of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging.[2][5] For instance, activation of NAMPT can lead to increased SIRT1 activity, which in turn can improve insulin sensitivity.[1] Conversely, NAMPT inhibition can reduce SIRT1 expression.[12]
Conclusion
NAMPT stands as a compelling therapeutic target for modulating NAD+ biosynthesis. Both inhibition and activation of this key enzyme present promising, albeit distinct, therapeutic opportunities. A thorough understanding of the underlying biochemical pathways, coupled with robust experimental methodologies, is essential for the successful development of novel NAMPT-targeted therapies. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular vs. Extracellular NAMPT Targeting: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Targeting Nicotinamide Phosphoribosyltransferase (NAMPT).
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in a range of diseases, most notably cancer and inflammatory conditions. This enzyme exists in two distinct pools with divergent functions: an intracellular form (iNAMPT) that is a rate-limiting enzyme in the NAD+ salvage pathway, and an extracellular form (eNAMPT) that functions as a pro-inflammatory cytokine and adipokine. This dual functionality presents a fundamental choice in drug development: whether to target the intracellular enzymatic activity, the extracellular signaling functions, or both. This technical guide provides a comprehensive overview of the core considerations for researchers and drug development professionals in navigating the complexities of intracellular versus extracellular NAMPT targeting.
The Dichotomy of NAMPT: Intracellular and Extracellular Functions
NAMPT, also known as visfatin or pre-B-cell colony-enhancing factor (PBEF), plays a pivotal role in cellular metabolism and signaling.[1][2] Its localization dictates its biological activity, creating two distinct functional entities.
Intracellular NAMPT (iNAMPT): The Guardian of Cellular Energetics
iNAMPT is predominantly localized in the cytoplasm and nucleus and is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including:
-
Redox Reactions: NAD+ is a critical electron carrier in glycolysis and oxidative phosphorylation, central to cellular energy production.[4]
-
DNA Repair: NAD+-dependent enzymes like poly(ADP-ribose) polymerases (PARPs) are crucial for repairing DNA damage.[3]
-
Gene Expression and Signaling: Sirtuins, a class of NAD+-dependent deacetylases, regulate transcription, apoptosis, and stress responses.[3]
Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on a robust NAD+ supply, making iNAMPT a compelling target for anti-cancer therapies.[5][6] Inhibition of iNAMPT leads to NAD+ depletion, triggering a metabolic crisis and subsequent cell death in cancer cells.[7]
Extracellular NAMPT (eNAMPT): A Pro-inflammatory Cytokine
eNAMPT is actively secreted by various cell types, including adipocytes, immune cells, and cancer cells.[4][8] Unlike its intracellular counterpart, eNAMPT's primary role is not enzymatic but rather as a signaling molecule, acting as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine.[9][10] eNAMPT exerts its effects by binding to cell surface receptors, most notably Toll-like receptor 4 (TLR4).[9][11] This interaction triggers downstream signaling cascades, including:
-
NF-κB Pathway: Activation of NF-κB leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[1][12]
-
MAPK and STAT3 Pathways: These pathways are involved in cell proliferation, survival, and inflammation.[13]
Elevated levels of eNAMPT are associated with a variety of inflammatory diseases, such as obesity, diabetes, and arthritis, as well as cancer progression and metastasis.[1][14] In the tumor microenvironment, eNAMPT can promote angiogenesis, inflammation, and immune suppression.[14]
Therapeutic Strategies: Targeting iNAMPT vs. eNAMPT
The distinct roles of iNAMPT and eNAMPT have led to the development of two primary therapeutic strategies: small molecule inhibitors that target the enzymatic activity of iNAMPT, and neutralizing antibodies that block the signaling functions of eNAMPT.
Intracellular NAMPT Inhibitors
A number of small molecule inhibitors have been developed to target the catalytic site of NAMPT. These inhibitors are cell-permeable and act by depleting intracellular NAD+ levels, leading to cancer cell death.
Table 1: Quantitative Data for Selected Intracellular NAMPT Inhibitors
| Inhibitor | Type | Target | IC50 (Enzymatic) | Cellular IC50 (Cancer Cell Lines) | Clinical Trial Status |
| FK866 (Daporinad) | Small Molecule | iNAMPT | ~0.09 nM[15] | 0.2 - 4.0 nM (Leukemia)[9], ~1 nM (HepG2)[16], 14.3 nM (SW480), 32.7 nM (LoVo)[8] | Phase I/II (discontinued due to toxicity)[17] |
| OT-82 | Small Molecule | iNAMPT | Not explicitly stated | 2.89 ± 0.47 nM (Hematological malignancies), 13.03 ± 2.94 nM (Non-hematological malignancies)[17][18] | Phase I[18] |
| KPT-9274 (Padnarsertib) | Small Molecule | Dual NAMPT/PAK4 | ~120 nM[10][13] | 27 - 215 nM (AML)[5] | Phase I[13] |
Extracellular NAMPT Neutralizing Antibodies
To specifically target the pro-inflammatory and tumorigenic effects of eNAMPT without affecting intracellular NAD+ metabolism, neutralizing monoclonal antibodies have been developed.
Table 2: Preclinical Data for an Extracellular NAMPT Neutralizing Antibody
| Antibody | Type | Target | Mechanism of Action | Preclinical Efficacy | Clinical Trial Status |
| ALT-100 | Humanized mAb | eNAMPT | Neutralizes eNAMPT, inhibiting TLR4 signaling | Reduced tumor growth, invasion, and metastasis in prostate cancer models.[14] Attenuated lung injury in preclinical ARDS models.[4] | Phase IIa for ARDS[19] |
Experimental Protocols
This section outlines the core methodologies for studying iNAMPT and eNAMPT, providing a foundation for preclinical research and drug development.
Measurement of NAMPT Enzymatic Activity
A common method for determining iNAMPT enzymatic activity is a coupled fluorometric assay.
Principle: This assay measures the production of NMN, the product of the NAMPT reaction. The NMN is then converted to NAD+, which is subsequently used in a cycling reaction to generate a fluorescent product.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add purified recombinant NAMPT to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a developing reagent containing NMNAT, alcohol dehydrogenase, and a fluorescent substrate (e.g., resazurin).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
Quantification of Extracellular NAMPT
Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying eNAMPT levels in biological fluids.
Principle: This is a sandwich ELISA where a capture antibody specific for NAMPT is coated on a microplate. The sample is added, and eNAMPT binds to the capture antibody. A detection antibody, also specific for NAMPT and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is proportional to the amount of eNAMPT in the sample.
Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody against human NAMPT.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples (e.g., plasma, cell culture supernatant) to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for NAMPT.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Measurement of Intracellular NAD+ Levels
Accurate measurement of intracellular NAD+ is crucial for evaluating the efficacy of iNAMPT inhibitors. Both enzymatic cycling assays and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used.
Principle of Enzymatic Cycling Assay:
-
Cell Lysis and Extraction: Lyse cells and extract NAD+ using an acidic extraction buffer.
-
Cycling Reaction: The extracted NAD+ is used in a cycling reaction involving alcohol dehydrogenase, where NAD+ is repeatedly reduced to NADH and then re-oxidized, amplifying the signal.
-
Detection: The final product is measured colorimetrically or fluorometrically.
Principle of LC-MS/MS:
-
Sample Preparation: Cells are lysed, and metabolites are extracted.
-
Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Detection: The separated NAD+ is detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio. This method is highly sensitive and specific.[3]
Visualizing the Pathways and Workflows
Signaling Pathways
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Validate User [ashpublications.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]
- 12. Molecular insights into the interaction between human nicotinamide phosphoribosyltransferase and Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Humanized Monoclonal Antibody Targeting Extracellular Nicotinamide Phosphoribosyltransferase Prevents Aggressive Prostate Cancer Progression [pubmed.ncbi.nlm.nih.gov]
- 15. NAMPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 16. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
The Apoptotic Pathway of Nampt-IN-9: A Technical Guide for Researchers
Disclaimer: As of late 2025, detailed peer-reviewed studies specifically elucidating the complete apoptosis signaling cascade for Nampt-IN-9 are not publicly available. This guide is constructed based on the established mechanisms of action for potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, with the understanding that this compound, as a potent inhibitor, likely operates through a similar pathway. This compound (also referred to as Compound 8) is recognized for its anticancer properties, particularly in the context of pancreatic ductal adenocarcinoma research.
This technical guide provides an in-depth overview of the core apoptotic pathway induced by NAMPT inhibitors, tailored for researchers, scientists, and drug development professionals. The information presented is a synthesis of data from studies on well-characterized NAMPT inhibitors such as FK866 and KPT-9274.
Introduction to NAMPT Inhibition and Apoptosis
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependency on this pathway to maintain their energy homeostasis and support DNA repair mechanisms.[3] Inhibition of NAMPT by small molecules like this compound leads to a rapid depletion of intracellular NAD+ pools.[3] This depletion triggers a cascade of events, culminating in metabolic crisis and programmed cell death, or apoptosis.[3][4]
The Core Signaling Pathway of NAMPT Inhibitor-Induced Apoptosis
The primary mechanism of this compound-induced apoptosis is the depletion of NAD+, a critical coenzyme for numerous cellular processes. The subsequent signaling cascade typically involves mitochondrial dysfunction and the activation of caspase pathways.
Caption: General signaling cascade of NAMPT inhibitor-induced apoptosis.
Quantitative Data on NAMPT Inhibitor-Induced Apoptosis
The following tables summarize representative quantitative data from studies on various NAMPT inhibitors, which are expected to be comparable to the effects of this compound.
Table 1: In Vitro Cytotoxicity of NAMPT Inhibitors
| Compound | Cell Line | IC50 (nM) | Exposure Time (h) |
| FK866 | A2780 (Ovarian) | 0.7 | 72 |
| KPT-9274 | U251-HF (Glioblastoma) | ~120 | 72 |
| STF-118804 | NB1691 (Neuroblastoma) | ~10 | 48 |
Table 2: Caspase Activation by NAMPT Inhibitors
| Compound | Cell Line | Caspase Activated | Fold Increase vs. Control | Treatment |
| Various | Jurkat (Leukemia) | Caspase-3 | >10 | 10 nM for 72h |
| Various | Jurkat (Leukemia) | Caspase-8 | ~5 | 10 nM for 72h |
| Various | Jurkat (Leukemia) | Caspase-9 | >10 | 10 nM for 72h |
| KPT-9274 | U251-HF (Glioblastoma) | Caspase-3/7 | Significant | 24-72h |
Data presented are approximations from various preclinical studies for illustrative purposes.[4][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of NAMPT inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or other NAMPT inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the NAMPT inhibitor for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[5]
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7.
-
Cell Lysis: Lyse the treated and control cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for the specific caspase being measured (e.g., a substrate containing the DEVD sequence for caspase-3/7).
-
Incubation: Incubate at room temperature to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the apoptosis pathway.
-
Protein Extraction: Extract total protein from treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical experimental workflow for characterizing a NAMPT inhibitor and the logical relationship of its effects.
Caption: A typical workflow for in vitro characterization of a NAMPT inhibitor.
Caption: Logical flow from NAMPT inhibition to cancer cell death.
Conclusion
This compound, as a potent NAMPT inhibitor, is poised to induce apoptosis in cancer cells through a mechanism centered on the depletion of intracellular NAD+. This leads to a cascade of events including energy crisis, mitochondrial dysfunction, and the activation of the intrinsic and potentially extrinsic apoptotic pathways, culminating in programmed cell death. The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the specific effects of this compound and other novel NAMPT inhibitors. Further research is required to delineate the precise signaling nuances of this compound and to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Nampt-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is crucial for cellular metabolism, DNA repair, and stress responses.[1][2][3] Its upregulation in various cancers makes it an attractive therapeutic target.[1][3][4] NAMPT inhibitors deplete the intracellular NAD+ pool, leading to energy depletion and ultimately, cell death, particularly in rapidly proliferating tumor cells.[5] This document provides detailed protocols for the in vitro evaluation of Nampt-IN-9, a putative NAMPT inhibitor. The protocols described herein are for a biochemical enzyme inhibition assay and a cell-based viability assay.
NAMPT Signaling Pathway
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[1][3] NMN is then converted to nicotinamide adenine dinucleotide (NAD+) by nicotinamide mononucleotide adenylyltransferase (NMNAT).[3] NAD+ is a critical coenzyme for various cellular processes, including those mediated by sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in gene silencing, DNA repair, and cell survival.[3] Inhibition of NAMPT disrupts this pathway, leading to NAD+ depletion and downstream cellular effects.
Caption: NAMPT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in comparison to a known NAMPT inhibitor, FK866. This data is for illustrative purposes and should be replaced with experimental results.
Table 1: Biochemical IC50 Values for NAMPT Inhibition
| Compound | IC50 (nM) |
| This compound | [Insert experimental value] |
| FK866 | 10 |
Table 2: Cell Viability EC50 Values in A549 Cancer Cells
| Compound | EC50 (nM) |
| This compound | [Insert experimental value] |
| FK866 | 25 |
Experimental Protocols
NAMPT Enzymatic Inhibition Assay (Fluorometric)
This protocol is designed to determine the in vitro potency of this compound in inhibiting purified recombinant human NAMPT enzyme. The assay is based on a coupled enzymatic reaction that measures the production of NADH.[1]
Experimental Workflow:
Caption: Workflow for the NAMPT enzymatic inhibition assay.
Materials:
-
Recombinant Human NAMPT (e.g., BPS Bioscience, #71276)
-
This compound
-
FK866 (positive control)
-
NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.
-
Prepare serial dilutions of this compound and FK866 in NAMPT Assay Buffer. The final concentration of DMSO should not exceed 1%.[6]
-
Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.
-
Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in NAMPT Assay Buffer.
-
-
Assay Protocol:
-
Add 25 µL of the NAMPT enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted this compound, FK866, or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate for 30 minutes at room temperature with gentle agitation.[6]
-
Initiate the reaction by adding 50 µL of the 2X substrate mix and 2X coupling enzyme mix to all wells.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NAMPT) from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of vehicle control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based NAMPT Inhibition Assay (Cell Viability)
This protocol assesses the effect of this compound on the viability of cancer cells, which is an indicator of its cellular activity. A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue).
Experimental Workflow:
Caption: Workflow for the cell-based NAMPT inhibition assay.
Materials:
-
Human cancer cell line (e.g., A549, non-small cell lung cancer)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
FK866 (positive control)
-
CellTiter-Blue® Cell Viability Assay reagent (or equivalent)
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the A549 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and FK866 in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only) from all readings.
-
Calculate the percent viability for each concentration of this compound using the following formula: % Viability = 100 x (Fluorescence of test well / Fluorescence of vehicle control well)
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting
-
High background in enzymatic assay: Ensure all reagents are fresh and properly stored. Test for autofluorescence of the test compound.[1]
-
Low signal in enzymatic assay: Check the activity of the recombinant NAMPT enzyme. Ensure the correct concentrations of substrates and coupling enzymes are used.
-
High variability in cell-based assay: Ensure even cell seeding and consistent incubation times. Check for cytotoxicity of the vehicle (e.g., DMSO).
-
No inhibition observed: The compound may not be an inhibitor of NAMPT or may not be cell-permeable in the case of the cell-based assay. Consider alternative assay formats or compound modifications.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Nampt-IN-9 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[2][3] Numerous cancer types exhibit elevated NAMPT expression, correlating with increased tumor aggressiveness and poorer prognosis.[4][5] This dependency on NAMPT for NAD+ regeneration makes it an attractive therapeutic target in oncology.[5]
Nampt-IN-9 is a potent and selective inhibitor of NAMPT. By blocking the synthesis of NAD+, this compound disrupts cellular metabolism and redox homeostasis, leading to an energy crisis, increased reactive oxygen species (ROS), and ultimately, cancer cell death.[6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability and summarize the key cellular pathways involved.
Mechanism of Action
This compound selectively binds to NAMPT, inhibiting its enzymatic activity. This leads to a rapid depletion of intracellular NAD+ levels.[5] The reduction in NAD+ has several downstream consequences:
-
Metabolic Collapse: Depletion of NAD+ inhibits ATP synthesis, leading to a severe energy deficit within the cancer cells.[5]
-
Increased Oxidative Stress: Reduced NAD+ levels impair the function of NAD+-dependent enzymes involved in maintaining redox balance, resulting in an accumulation of damaging reactive oxygen species (ROS).[6]
-
Inhibition of NAD+-Dependent Enzymes: The activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs) is compromised, affecting processes like gene expression, DNA repair, and cell survival.[3][6]
These effects collectively trigger apoptotic pathways, leading to a reduction in cancer cell viability.[7]
Signaling Pathway
References
- 1. Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pathway Analysis of Nampt-IN-9 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1][3] In various cancers, NAMPT is overexpressed, leading to elevated NAD+ levels that support rapid cell growth and survival.[4][5] Nampt-IN-9 is a potent inhibitor of NAMPT, leading to NAD+ depletion and subsequently inducing cell death in cancer cells.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of this compound on key signaling pathways, offering insights into its mechanism of action.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample.[6] By inhibiting NAMPT with this compound, the cellular levels of NAD+ are reduced. This depletion affects the activity of NAD+-dependent enzymes such as Sirtuins (e.g., SIRT1) and Poly(ADP-ribose) polymerases (PARPs).[4][7] The subsequent signaling cascades, including pathways involved in apoptosis and cellular stress, can be monitored by examining the expression and post-translational modifications of key proteins. This protocol focuses on the analysis of SIRT1, cleaved PARP, and components of the TGF-β signaling pathway as markers of this compound activity.
Data Presentation
The following table summarizes the key proteins analyzed in response to this compound treatment and their expected changes in a Western blot analysis.
| Target Protein | Expected Change with this compound Treatment | Pathway/Process Indicated |
| SIRT1 | Decrease in expression | NAD+ depletion, Reduced deacetylase activity |
| Cleaved PARP | Increase in cleavage product | Apoptosis induction |
| p-Smad2/3 | Decrease in phosphorylation | Inhibition of TGF-β signaling |
| Smad4 | Decrease in expression | Inhibition of TGF-β signaling |
| NAMPT | No change (inhibitor targets activity) | Target engagement control |
| β-actin/GAPDH | No change | Loading control |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., colorectal, glioma)[4][8]
-
This compound: Stock solution in DMSO
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: Appropriate percentage for target proteins
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-SIRT1
-
Rabbit anti-cleaved PARP
-
Rabbit anti-p-Smad2/3
-
Rabbit anti-Smad4
-
Rabbit anti-NAMPT
-
Mouse anti-β-actin or Rabbit anti-GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence detector
Cell Treatment
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 nM) or vehicle (DMSO) for a predetermined time (e.g., 24-72 hours). The optimal concentration and time should be determined empirically for each cell line.
Sample Preparation: Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
Western Blot Protocol
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Western blot workflow for pathway analysis.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. PARP-1 inhibition does not restore oxidant-mediated reduction in SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Animal Model Studies of NAMPT Inhibitors
Topic: Nampt-IN-9 Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo animal model data for a compound explicitly named "this compound" was found in the public domain literature. The following application notes and protocols are a generalized guide for the preclinical in vivo evaluation of a potent and selective NAMPT inhibitor, using data from other well-characterized NAMPT modulators as illustrative examples. "this compound" is used as a representative name for a novel investigational NAMPT inhibitor.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is critical for maintaining cellular energy metabolism, DNA repair, and various signaling processes.[1][2][4] In many cancers, including pancreatic ductal adenocarcinoma, NAMPT is overexpressed to meet the high metabolic demands of rapidly proliferating tumor cells.[5] Therefore, inhibition of NAMPT presents a promising therapeutic strategy for cancer treatment.[1][6] this compound is a potent NAMPT inhibitor with potential applications in pancreatic ductal adenocarcinoma research.[7] This document provides a comprehensive guide to the design and execution of preclinical animal model studies to evaluate the pharmacokinetics, efficacy, and safety of a NAMPT inhibitor like this compound.
Data Presentation: Comparative In Vivo Data of Representative NAMPT Modulators
The following tables summarize quantitative data from published studies on various NAMPT inhibitors and activators to provide a comparative baseline for evaluating a new chemical entity like this compound.
Table 1: Pharmacokinetic Parameters of Representative NAMPT Modulators in Mice
| Compound | Dose & Route | T½ (h) | Cmax | Bioavailability (%) | Reference |
| NAT (Activator) | 1 mg/kg, IV | 3.00 | - | - | [7] |
| 30 mg/kg, IP | 3.00 | - | 39.2 | [7] | |
| 30 mg/kg, Oral | 2.97 | - | 33.2 | [7] | |
| FK866 (Inhibitor) | 10 mg/kg, IV | ~0.83 | 14 µM | - | [8] |
| Compound [II] HCl salt (Activator) | 30 mg/kg, Oral | - | 3.2 µM | Not Reported | [9] |
Note: '-' indicates data not available in the cited sources.
Table 2: In Vivo Efficacy of Representative NAMPT Inhibitors in Xenograft Models
| Compound | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| LSN3154567 | NCI-H1155 Xenograft | 20 mg/kg, BID, 4 days on/3 days off | Significant antitumor activity | [10] |
| STF-118804 | NB1691 Xenograft | Not Specified | Significant reduction in tumor growth | [11] |
| FK866 | NCI-H1155 Xenograft | 5-10 mg/kg, daily for 5 days | Dose-dependent metabolic changes in tumors | [12] |
Table 3: Toxicology Observations for Representative NAMPT Inhibitors in Rodents
| Compound | Animal Model | Dose | Key Findings | Reference |
| NATs (Activators) | C57BL/6J Mice | 30 mg/kg, daily IP for 2 weeks | No overt toxicity, no change in body weight | [7] |
| GMX1778 (Inhibitor) | Mice | 125 mg/kg, daily PO for 5 days | Body weight and spleen weight decrease | [5] |
| OT-82 (Inhibitor) | Mice | 100 mg/kg, daily PO for 5 days | No retinal toxicity or cardiotoxicity | [5] |
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after intravenous, intraperitoneal, and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12/12-h light/dark cycle, 22–26 °C) with ad libitum access to food and water for at least one week prior to the experiment.[7]
-
Dosing:
-
Intravenous (IV): Administer a single dose of 1 mg/kg this compound via the tail vein.
-
Intraperitoneal (IP): Administer a single dose of 30 mg/kg this compound intraperitoneally.
-
Oral (PO): Administer a single dose of 30 mg/kg this compound by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (T½, Cmax, AUC, bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of pancreatic ductal adenocarcinoma.
Materials:
-
This compound
-
Vehicle
-
Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 pancreatic cancer cells mixed with Matrigel into the flank of each mouse.
-
Alternatively, for an orthotopic model, surgically implant a small tumor fragment or cell suspension into the pancreas.[10]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and schedules (e.g., daily, twice daily, 4 days on/3 days off) via an appropriate route (e.g., oral gavage, IP injection).
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise tumors and weigh them.
-
Collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
Toxicology Study in Mice
Objective: To assess the potential toxicity of this compound following repeated dosing in mice.
Materials:
-
This compound
-
Vehicle
-
C57BL/6J mice (8-9 weeks old)
-
Blood collection supplies for clinical pathology
-
Histology supplies
Procedure:
-
Dosing: Administer this compound daily via intraperitoneal injection at a high dose (e.g., 30 mg/kg) for two weeks.[7] A vehicle control group should be included.
-
Monitoring:
-
Measure body weight daily.[7]
-
Perform daily clinical observations for any signs of morbidity.
-
-
Terminal Procedures:
-
On day 15, collect blood samples for complete blood count (CBC) and serum chemistry analysis.[7]
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
Data Analysis: Compare the data from the treatment group with the control group to identify any potential toxicities.
Visualizations
NAMPT Signaling Pathway
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for a xenograft efficacy study.
Logical Relationship of a Toxicology Study
Caption: Logical flow of a preclinical toxicology assessment.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Pre-clinical Models of Metastasis in Pancreatic Cancer [frontiersin.org]
- 7. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
Application Notes and Protocols: Synergistic Effects of Nampt-IN-9 and Metformin in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited therapeutic options. A growing body of evidence suggests that targeting cancer metabolism is a promising strategy to overcome therapeutic resistance. This document outlines the synergistic anti-cancer effects of a novel NAMPT inhibitor, Nampt-IN-9 (using its well-studied predecessor FK866 as a proxy), and the widely-used anti-diabetic drug, metformin, in pancreatic cancer models. Metformin's inhibition of mitochondrial complex I and the subsequent reliance of cancer cells on the NAD+ salvage pathway, regulated by NAMPT, forms the rationale for this combination therapy. These notes provide a summary of key quantitative data, detailed experimental protocols, and visual workflows to guide further research and development in this area.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of NAMPT inhibitors (FK866) and metformin in pancreatic cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 | Reference |
| KP4 | Metformin | 2.5 mM | [1] |
| Metformin + 5 nM FK866 | 0.7 mM | [1] | |
| PANC-1 | Metformin | 1.9 mM - 3.9 mM | [1] |
| Metformin + 5 nM FK866 | 0.68 mM | [1] | |
| Metformin (48h) | 30 mM | [2] | |
| Metformin (72h) | 24 mM | [2] | |
| ASPC-1 | Metformin | < 5 mM | [3] |
| BxPc-3 | Metformin | < 5 mM | [3] |
| SW1990 | Metformin | 10 mM | [3] |
| Panc28 | Metformin (48h) | 26 mM | [2] |
| Metformin (72h) | 19 mM | [2] | |
| L3.6pL | Metformin (48h) | 18 mM | [2] |
| Metformin (72h) | 14 mM | [2] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| KP4 (subcutaneous) | Metformin (75 mg/kg/d) | Moderate | - | [1] |
| FK866 (20 mg/kg/d) | Moderate | - | [1] | |
| Metformin + FK866 | Significant | Increased survival | [1][4] | |
| PANC-1 (subcutaneous) | Metformin | No significant effect | - | [5] |
| FK866 | Significant | Increased survival | [5] | |
| Metformin + FK866 | No significant improvement over FK866 alone | No significant improvement over FK866 alone | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Metformin and NAMPT Inhibitor Synergy
Caption: Synergistic signaling of Metformin and this compound.
Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and metformin, alone and in combination, on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, KP4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or FK866)
-
Metformin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Plate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and metformin in culture medium.
-
Treat the cells with various concentrations of this compound, metformin, or the combination. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
Objective: To assess the effect of this compound and metformin on the expression and activation of key proteins in apoptosis and related signaling pathways.
Materials:
-
Treated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and metformin combination therapy on pancreatic tumor growth.
Materials:
-
6-8 week old immunodeficient mice (e.g., nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., KP4, PANC-1)
-
Matrigel (optional for subcutaneous injection)
-
This compound (or FK866) and metformin for injection
-
Sterile PBS or other vehicle
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, metformin alone, combination).[1]
-
Administer treatments as per the experimental design (e.g., daily intraperitoneal injections of metformin at 75 mg/kg and FK866 at 20 mg/kg).[1]
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and molecular studies.
-
Analyze the data for tumor growth inhibition and any survival benefit.
NAD+/NADH Ratio Measurement
Objective: To quantify the intracellular NAD+ and NADH levels following treatment with this compound and metformin.
Materials:
-
Treated cell pellets
-
NAD+/NADH extraction buffers (acidic for NAD+, basic for NADH)
-
Commercially available NAD/NADH assay kit (e.g., bioluminescent or colorimetric)
-
Plate reader capable of luminescence or absorbance measurement
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
For NAD+ measurement, lyse the cells in an acidic extraction buffer. For NADH measurement, use a basic extraction buffer.
-
Heat the lysates to degrade enzymes and then neutralize.
-
Centrifuge the lysates to remove cell debris.
-
Perform the NAD+/NADH assay on the supernatants according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the concentrations of NAD+ and NADH based on a standard curve and determine the NAD+/NADH ratio. A significant reduction in this ratio is expected with metformin treatment, which is further exacerbated by the addition of a NAMPT inhibitor.[1]
References
- 1. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin inhibits pancreatic cancer cell and tumor growth and downregulates Sp transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin induces apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nampt-IN-9 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nampt-IN-9, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), in three-dimensional (3D) spheroid cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate research and drug development efforts targeting cancer cell metabolism.
Introduction to this compound and 3D Spheroid Cultures
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Cancer cells exhibit an elevated demand for NAD+ to fuel their high metabolic and proliferative rates, making NAMPT a compelling target for anticancer therapies.[4][5] this compound is a potent small molecule inhibitor of NAMPT, demonstrating anti-proliferative activity against various cancer cell lines with IC50 values in the nanomolar range. Specifically, it has shown IC50 values of 0.8 nM, 0.5 nM, 0.004 nM, and 0.6 nM against Jurkat, MIA PaCa-2, BxPC-3, and PANC-1 cells, respectively.
Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant in vitro models compared to traditional 2D cell cultures. Spheroids better mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as complex cell-cell and cell-matrix interactions. This makes them ideal for evaluating the efficacy of anticancer compounds like this compound.
Mechanism of Action of this compound
This compound exerts its anticancer effects by inhibiting NAMPT, thereby depleting the intracellular pool of NAD+. NAD+ is a critical coenzyme for numerous cellular processes, including:
-
Redox Reactions: Essential for cellular respiration and energy production (ATP synthesis).
-
DNA Repair: NAD+ is a substrate for Poly (ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms.
-
Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, metabolism, and stress responses.
By depleting NAD+, this compound disrupts these vital cellular functions, leading to a reduction in ATP levels, induction of apoptosis, and ultimately, cancer cell death.[2]
Below is a diagram illustrating the signaling pathway affected by Nampt inhibition.
Caption: Signaling Pathway of Nampt Inhibition.
Experimental Protocols
The following protocols are generalized for the use of this compound in 3D spheroid cultures and should be optimized for specific cell lines and experimental conditions.
3D Spheroid Formation
This protocol describes the formation of spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well).
-
Dispense the cell suspension into the wells of a ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
Below is a diagram illustrating the experimental workflow.
Caption: Experimental Workflow.
Spheroid Viability and Toxicity Assays
A. CellTiter-Glo® 3D Viability Assay (Promega):
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Carefully remove half of the medium from each well of the spheroid plate and replace it with the medium containing the appropriate concentration of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
B. High-Content Imaging with Calcein AM and Ethidium Homodimer-1 (EthD-1):
This method allows for the simultaneous visualization of live (Calcein AM) and dead (EthD-1) cells within the spheroid.
Materials:
-
Spheroids in a 96- or 384-well imaging plate
-
This compound
-
Calcein AM (e.g., 2 µM)
-
Ethidium Homodimer-1 (e.g., 4 µM)
-
Hoechst 33342 (for nuclear staining, optional)
-
High-content imaging system
Procedure:
-
Treat spheroids with this compound as described above.
-
At the end of the treatment period, add the staining solution (Calcein AM, EthD-1, and Hoechst 33342 in culture medium) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Acquire images using a high-content imaging system. Capture a z-stack of images to visualize the entire spheroid.
-
Analyze the images using appropriate software to quantify the number and intensity of live and dead cells.
NAD+/NADH Measurement
Materials:
-
Spheroids
-
NAD+/NADH Assay Kit (e.g., from Abcam, Promega, or similar)
-
PBS
-
Lysis Buffer (provided in the kit)
Procedure:
-
Treat spheroids with this compound for the desired duration.
-
Collect spheroids by gentle centrifugation.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids according to the manufacturer's protocol of the chosen NAD+/NADH assay kit. This typically involves a specific extraction buffer to preserve the NAD+/NADH ratio.
-
Perform the assay according to the kit's instructions, which usually involves enzymatic reactions that lead to a colorimetric or fluorometric readout.
-
Measure the absorbance or fluorescence and calculate the NAD+ and NADH concentrations and their ratio.
Western Blot Analysis
Materials:
-
Spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, p-AMPK, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat spheroids with this compound.
-
Collect and wash the spheroids with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice. Sonication or passage through a fine-gauge needle may be necessary to ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound in 3D spheroid cultures.
Table 1: Effect of this compound on Spheroid Viability (IC50 values)
| Cell Line | Spheroid Formation Method | Viability Assay | Incubation Time (h) | IC50 (nM) |
| Pancreatic (e.g., BxPC-3) | Liquid Overlay | CellTiter-Glo 3D | 72 | [Insert experimental value] |
| Colon (e.g., HCT116) | Liquid Overlay | High-Content Imaging | 72 | [Insert experimental value] |
| Ovarian (e.g., OVCAR-3) | Liquid Overlay | CellTiter-Glo 3D | 96 | [Insert experimental value] |
Table 2: Effect of this compound on Cellular Nucleotide Levels in Spheroids
| Cell Line | Treatment (this compound, nM) | Treatment Duration (h) | NAD+ (% of Control) | NADH (% of Control) | NAD+/NADH Ratio | ATP (% of Control) |
| BxPC-3 | 0 (Vehicle) | 48 | 100 | 100 | [Ratio] | 100 |
| 1 | 48 | [Value] | [Value] | [Ratio] | [Value] | |
| 10 | 48 | [Value] | [Value] | [Ratio] | [Value] | |
| HCT116 | 0 (Vehicle) | 48 | 100 | 100 | [Ratio] | 100 |
| 1 | 48 | [Value] | [Value] | [Ratio] | [Value] | |
| 10 | 48 | [Value] | [Value] | [Ratio] | [Value] |
Table 3: Summary of Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (this compound, nM) | Treatment Duration (h) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | p-AMPK/AMPK (Fold Change) | p-mTOR/mTOR (Fold Change) |
| BxPC-3 | 0 (Vehicle) | 48 | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | 48 | [Value] | [Value] | [Value] | [Value] | |
| HCT116 | 0 (Vehicle) | 48 | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | 48 | [Value] | [Value] | [Value] | [Value] |
Conclusion
These application notes provide a framework for investigating the effects of the NAMPT inhibitor this compound in 3D spheroid cultures. The provided protocols and data presentation formats are intended to serve as a starting point for researchers. It is essential to optimize these protocols for specific cell lines and experimental goals to ensure robust and reproducible results. The use of 3D spheroid models in conjunction with potent and specific inhibitors like this compound will undoubtedly contribute to a deeper understanding of cancer metabolism and the development of more effective anticancer therapies.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nampt-IN-9 and Drug Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Nampt-IN-9, a potent NAMPT inhibitor. The information is intended for scientists and drug development professionals working in oncology and metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to NAMPT inhibitors like this compound?
A1: Acquired resistance to NAMPT inhibitors is a significant challenge in their clinical development.[1][2][3] Preclinical studies have identified several key mechanisms:
-
Target Gene Mutations: Mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitor's efficacy.[1][4]
-
Upregulation of Alternative NAD+ Biosynthesis Pathways: Cancer cells can compensate for NAMPT inhibition by upregulating other NAD+ production routes, such as the de novo synthesis pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid.[1][2][3][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.[1][2][3]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism to become less reliant on NAD+-dependent pathways.[1][2][3]
-
Increased NAMPT Expression: Higher levels of the NAMPT enzyme may require increased concentrations of the inhibitor to achieve a therapeutic effect.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What is the first troubleshooting step?
A2: The first step is to confirm the identity and purity of your cell line and the integrity of your this compound compound. If those are verified, a common cause of reduced sensitivity is the upregulation of compensatory NAD+ synthesis pathways. We recommend assessing the expression levels of key enzymes in these alternative pathways, such as quinolinate phosphoribosyltransferase (QPRT) for the de novo pathway and nicotinate phosphoribosyltransferase (NAPRT) for the Preiss-Handler pathway.[1][2][3][5]
Q3: How can I determine if my resistant cells have mutations in the NAMPT gene?
A3: To identify mutations in the NAMPT gene, you should perform Sanger sequencing or next-generation sequencing (NGS) of the NAMPT coding region in your resistant cell lines and compare the sequences to the parental, sensitive cell line.
Q4: Can the composition of my cell culture medium affect sensitivity to this compound?
A4: Yes, the presence of alternative NAD+ precursors in the culture medium, such as nicotinic acid (NA) or tryptophan, can influence the sensitivity of cells to NAMPT inhibitors.[4][5] Cells with a functional Preiss-Handler pathway may be less sensitive in the presence of NA. Similarly, cells capable of de novo NAD+ synthesis may show reduced sensitivity if tryptophan is abundant.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term culture.
-
Possible Cause 1: Selection for a resistant subpopulation.
-
Troubleshooting Steps:
-
Perform a dose-response curve to quantify the shift in IC50.
-
Analyze the expression of resistance markers (e.g., QPRT, NAPRT, ABCB1) via qPCR or Western blot in the resistant population compared to the parental line.
-
Sequence the NAMPT gene to check for acquired mutations.
-
-
-
Possible Cause 2: Changes in cell culture conditions.
-
Troubleshooting Steps:
-
Verify the composition of the culture medium, especially the lots of serum, for concentrations of NAD+ precursors.
-
Ensure consistent cell culture practices (e.g., passage number, confluency).
-
-
Issue 2: Heterogeneous response to this compound within a cell population.
-
Possible Cause: Pre-existing resistant clones or emergence of resistance.
-
Troubleshooting Steps:
-
Perform single-cell cloning to isolate and characterize sensitive and resistant populations.
-
Use fluorescence-activated cell sorting (FACS) to isolate subpopulations based on resistance markers if known (e.g., expression of an ABC transporter).
-
Analyze the genomic and transcriptomic profiles of isolated clones to identify resistance mechanisms.
-
-
Key Experimental Protocols
Protocol 1: Assessment of NAD+ Levels
This protocol is for the quantitative measurement of intracellular NAD+ levels, a direct indicator of NAMPT inhibitor efficacy.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them with an appropriate extraction buffer (e.g., 0.6 M perchloric acid).
-
NAD+ Measurement: Use a commercially available NAD/NADH assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that leads to the formation of a fluorescent or colorimetric product.
-
Data Analysis: Normalize the NAD+ levels to the protein concentration of each sample.
Protocol 2: Gene Expression Analysis of Resistance Markers by qPCR
This protocol details how to measure the mRNA levels of genes implicated in this compound resistance.
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your genes of interest (e.g., NAMPT, QPRT, NAPRT, ABCB1). Use appropriate housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
Table 1: Reported Mutations in the NAMPT Gene Conferring Resistance to NAMPT Inhibitors
| Mutation | Location | Effect on Inhibitor Binding | Reference Inhibitor(s) |
| H191R | Inhibitor Binding Site | Affects drug binding | FK866, TP201565 |
| D93del | Dimer Interface | Affects protein dimerization | FK866, TP201565 |
| Q388R | Dimer Interface | Affects protein dimerization | FK866, TP201565 |
| G217R | Inhibitor Binding Site | Orthosteric blocking | GMX1778, APO866 |
| S165Y/F | Allosteric Site | Allosteric modulation | GNE-618 |
Data compiled from multiple sources.[1][4]
Table 2: Fold Change in IC50 for NAMPT Inhibitors Against Mutant NAMPT Enzymes
| Inhibitor | S165Y Mutant (Fold Change) | G217R Mutant (Fold Change) |
| GNE-618 | >100 | >100 |
| GMX1778 | ~10 | >100 |
| APO866 | ~1 | >100 |
This table summarizes data on the reduced potency of various NAMPT inhibitors against NAMPT enzymes with specific resistance mutations.[4]
Visualizations
Caption: Key mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NAMPT Inhibitors
Disclaimer: Information regarding the specific off-target effects and toxicity of Nampt-IN-9 is not available in the public domain based on a comprehensive search. The following troubleshooting guides and FAQs address the known off-target effects and toxicities associated with the broader class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. Researchers working with this compound should consider these as potential class-wide effects and are advised to conduct thorough in-house safety and selectivity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities observed with NAMPT inhibitors in preclinical and clinical studies?
A1: The most significant and consistently reported dose-limiting toxicity for NAMPT inhibitors is thrombocytopenia (a low platelet count).[1] This is considered an on-target effect due to the reliance of hematopoietic progenitor cells on the NAD+ salvage pathway. Other hematological toxicities such as anemia and neutropenia have also been observed, particularly at higher doses.[1]
Q2: Are there any other major organ-related toxicities associated with NAMPT inhibitors?
A2: Yes, preclinical studies in rodent models have identified potential for retinal and cardiac toxicities.[1][2] Retinal toxicity, characterized by degeneration of the photoreceptor and outer nuclear layers, has been a concern with some NAMPT inhibitors.[2] While not consistently reported in clinical trials, these findings warrant careful monitoring in preclinical development. Some inhibitors, like OT-82, have been reported to lack these specific toxicities in preclinical studies.[1]
Q3: What is the underlying mechanism of these on-target toxicities?
A3: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[1] NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism and DNA repair.[3] Inhibition of NAMPT leads to NAD+ depletion, which can induce apoptosis (programmed cell death), particularly in highly metabolic and proliferating cells such as cancer cells and hematopoietic precursors.[4]
Q4: Can the toxicities of NAMPT inhibitors be mitigated?
A4: Co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate on-target toxicities.[5] NA can be utilized by the Preiss-Handler pathway to generate NAD+, thus bypassing the NAMPT-dependent salvage pathway in healthy tissues.[6] While this approach has shown promise in reducing thrombocytopenia in some preclinical models, it has been reported to fail in rescuing retinal toxicity and can also compromise the anti-tumor efficacy of the NAMPT inhibitor, particularly in tumors that are deficient in the Preiss-Handler pathway enzyme, NAPRT1.[5]
Q5: Are there known off-target effects of NAMPT inhibitors?
A5: While many NAMPT inhibitors are highly selective, the potential for off-target effects exists and can be compound-specific. Some observed cytotoxicities in NAPRT-positive cell lines that are resistant to NAMPT inhibition might be attributable to off-target effects of certain inhibitors.[3] Comprehensive kinase profiling and other selectivity screens are essential to characterize the off-target profile of a new chemical entity like this compound.
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity in normal or non-cancerous cell lines.
-
Possible Cause: This could be due to on-target toxicity in cell types highly dependent on the NAD+ salvage pathway, or it could be an indication of off-target effects.
-
Troubleshooting Steps:
-
Perform a nicotinic acid (NA) rescue experiment: Supplement the cell culture medium with NA. If the cytotoxicity is on-target (due to NAMPT inhibition), NA should rescue the cells by providing an alternative route for NAD+ synthesis.
-
Measure intracellular NAD+ levels: Confirm that the inhibitor is depleting NAD+ in the sensitive cell lines.
-
Conduct selectivity profiling: Screen the inhibitor against a panel of kinases and other relevant enzymes to identify potential off-target interactions.
-
Problem 2: In vivo studies show significant weight loss and signs of distress in animal models at doses required for anti-tumor efficacy.
-
Possible Cause: This is likely due to on-target toxicities, such as hematological or gastrointestinal effects, stemming from NAD+ depletion in healthy tissues.
-
Troubleshooting Steps:
-
Monitor complete blood counts (CBCs): Regularly check for thrombocytopenia, anemia, and neutropenia.
-
Evaluate co-administration with nicotinic acid: Test if NA can ameliorate the toxicity without compromising efficacy in your specific tumor model. This is highly dependent on the NAPRT1 status of the tumor.
-
Histopathological analysis: At the end of the study, perform a thorough histological examination of major organs, with a particular focus on the retina, heart, and bone marrow, to identify any compound-related pathologies.
-
Quantitative Data Summary
Table 1: Overview of Toxicities Associated with NAMPT Inhibitors (Class-wide Effects)
| Toxicity Type | Observation | Species | Notes |
| Hematological | |||
| Thrombocytopenia | Dose-limiting toxicity | Human, Rodent | On-target effect[1] |
| Anemia | Observed at high doses | Rodent | On-target effect[1] |
| Neutropenia | Observed at high doses | Rodent | On-target effect[1] |
| Ocular | |||
| Retinopathy | Degeneration of photoreceptor and outer nuclear layers | Rodent | On-target effect, not consistently rescued by NA[2][5] |
| Cardiovascular | |||
| Cardiac Toxicity | Suggested as a potential dose-limiting side effect in preclinical studies | Rodent | [1] |
Experimental Protocols
Protocol 1: In Vitro Nicotinic Acid (NA) Rescue Assay
-
Cell Plating: Seed cells of interest (both tumor and normal cell lines) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor (e.g., this compound) in the presence or absence of a fixed concentration of nicotinic acid (typically 1-10 µM).
-
Incubation: Incubate the plates for a period that is sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Compare the dose-response curves of the NAMPT inhibitor with and without NA. A rightward shift in the curve in the presence of NA indicates on-target rescue.
Protocol 2: Assessment of Hematological Toxicity in Rodents
-
Animal Dosing: Administer the NAMPT inhibitor to mice or rats at various dose levels for a specified duration (e.g., 7-14 days). Include a vehicle control group.
-
Blood Collection: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline and at multiple time points during the study.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine platelet counts, red blood cell counts, hemoglobin levels, and neutrophil counts.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group to identify any significant changes.
Visualizations
Caption: Mechanism of on-target toxicity of NAMPT inhibitors.
Caption: Nicotinic acid rescue pathway logic.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
Mitigating Nampt-IN-9 induced thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Nampt-IN-9, with a specific focus on mitigating induced thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other NAMPT inhibitors?
This compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and energy production.[1][2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic stress and ultimately cell death, particularly in cancer cells that have high energy demands and are often "addicted" to the NAMPT-mediated salvage pathway.[4][5][6]
Q2: Is thrombocytopenia a known side effect of NAMPT inhibitors?
Yes, thrombocytopenia (a low platelet count) is a well-documented and often dose-limiting toxicity associated with first-generation NAMPT inhibitors in both preclinical studies and clinical trials.[1][2][4][5][6][7][8] This side effect is considered an "on-target" toxicity, meaning it is a direct result of the intended mechanism of action of the drug.[1][2]
Q3: How does this compound induce thrombocytopenia?
NAMPT inhibitors induce thrombocytopenia by impairing the viability of megakaryocyte progenitor cells (CFU-MK), which are the precursors to platelets in the bone marrow.[2] The depletion of NAD+ in these rapidly dividing progenitor cells disrupts their energy metabolism and leads to their death, thereby reducing the production of new platelets.[2] Studies have shown that NAMPT inhibitors are toxic to megakaryocytes, rather than mature, circulating platelets.[2]
Q4: Are there any strategies to mitigate this compound induced thrombocytopenia?
Yes, a primary mitigation strategy is the co-administration of nicotinic acid (NA).[2][9] NA can be converted to NAD+ through the Preiss-Handler pathway, which does not depend on NAMPT.[9] This provides a rescue mechanism for healthy cells, including megakaryocyte progenitors, allowing them to replenish their NAD+ pools and maintain normal function, while cancer cells that are deficient in the Preiss-Handler pathway remain susceptible to the NAMPT inhibitor.[2][9]
Q5: What preclinical models are suitable for studying this compound induced thrombocytopenia?
While some animal models, like rats, have not shown susceptibility to NAMPT inhibitor-induced thrombocytopenia, the in vitro human colony-forming unit-megakaryocyte (CFU-MK) assay is a qualified predictive model.[2] This assay directly assesses the toxicity of the compound on human megakaryocyte progenitors.[2]
Troubleshooting Guide
Issue: A significant drop in platelet count is observed in our in vivo animal model after treatment with this compound.
| Possible Cause | Suggested Action |
| On-target toxicity | This is the most likely cause. Confirm the dose and treatment schedule. Consider dose-response studies to identify a therapeutic window with acceptable toxicity. |
| Species-specific sensitivity | The chosen animal model may be particularly sensitive to NAMPT inhibition. Review literature for reported effects of NAMPT inhibitors in this species. If possible, confirm findings in a second model or using in vitro human cell-based assays. |
| Off-target effects | While thrombocytopenia is a known on-target effect, rule out other potential causes of thrombocytopenia related to the experimental conditions. |
Issue: How can we experimentally validate the nicotinic acid rescue strategy for this compound?
| Experimental Step | Detailed Protocol |
| In Vitro Validation | Utilize the human CFU-MK assay. Co-treat hematopoietic stem cells with this compound and varying concentrations of nicotinic acid. Assess the number of megakaryocyte colonies formed compared to treatment with this compound alone. |
| In Vivo Validation | In a relevant animal model exhibiting thrombocytopenia, establish treatment arms with this compound alone and in combination with nicotinic acid. Monitor platelet counts, reticulocyte counts, and lymphocyte counts over the course of the treatment. |
Data Presentation
Table 1: Comparative Toxicity Profile of NAMPT Inhibitors
| Compound | Primary Dose-Limiting Toxicity | Other Reported Toxicities | Reference |
| FK866 (APO866) | Thrombocytopenia | Gastrointestinal side effects, Anemia, Neutropenia | [1][4][5][7][8] |
| GMX-1778 (CHS828) | Thrombocytopenia | Gastrointestinal disturbances | [2][5][8] |
| OT-82 | Bone marrow suppression (including thrombocytopenia) | Showed no cardiac, neurological, or retinal toxicity in preclinical animal studies compared to other NAMPT inhibitors. | [6][8] |
| KPT-9274 | Thrombocytopenia | Lower toxicity to normal hematopoietic cells reported in preclinical studies. | [8] |
Experimental Protocols
1. Human Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay
-
Objective: To assess the in vitro toxicity of this compound on human megakaryocyte progenitor cells and evaluate the mitigating effect of nicotinic acid.
-
Methodology:
-
Isolate human CD34+ hematopoietic stem cells from bone marrow or cord blood.
-
Culture the cells in a suitable semi-solid medium (e.g., MegaCult™-C) containing cytokines that promote megakaryocyte differentiation (e.g., TPO, IL-3, IL-6).
-
Establish treatment groups: Vehicle control, this compound at various concentrations, and this compound in combination with a range of nicotinic acid concentrations.
-
Incubate the cultures for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Identify and enumerate megakaryocyte colonies (CFU-MK) using an inverted microscope. Colonies are typically identified by the large size and distinct morphology of the megakaryocytes.
-
Calculate the percentage of colony inhibition for each treatment group relative to the vehicle control.
-
2. In Vivo Assessment of Thrombocytopenia in a Mouse Model
-
Objective: To evaluate the in vivo effect of this compound on platelet counts and the potential rescue by nicotinic acid.
-
Methodology:
-
Select a suitable mouse strain (e.g., C57BL/6).
-
Establish experimental groups (n=8-10 per group): Vehicle control, this compound at a predetermined dose, Nicotinic acid alone, and this compound in combination with nicotinic acid.
-
Administer the compounds via the appropriate route (e.g., intraperitoneal injection, oral gavage) according to the desired dosing schedule.
-
Collect peripheral blood samples from the tail vein or saphenous vein at baseline and at regular intervals throughout the study (e.g., days 3, 7, 14, 21).
-
Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet counts, as well as red and white blood cell parameters.
-
At the end of the study, bone marrow can be harvested for histological analysis or flow cytometry to assess megakaryocyte populations.
-
Visualizations
Caption: NAMPT Inhibition and NAD+ Metabolism Pathways.
Caption: Experimental Workflow for Mitigating Thrombocytopenia.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 8. Mechanism research and treatment progress of NAD pathway related molecules in tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-administration of Nicotinic Acid with Nampt Inhibitors
Disclaimer: The compound "Nampt-IN-9" is not referenced in currently available scientific literature. This guide provides information on the co-administration of nicotinic acid with the general class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, based on published research. The principles and protocols described herein should be adapted and validated for your specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for co-administering nicotinic acid (NA) with a NAMPT inhibitor?
The primary goal of co-administering nicotinic acid with a NAMPT inhibitor is to increase the therapeutic window by mitigating on-target toxicity in normal tissues.[1]
-
NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the primary NAD+ salvage pathway, which recycles nicotinamide (NAM) into NAD+.[2][3] Cancer cells, due to their high metabolic rate, are often highly dependent on this pathway for their NAD+ supply to fuel energy metabolism, DNA repair, and cell survival.[4][5] Inhibiting NAMPT leads to NAD+ depletion and subsequent cell death, particularly in these rapidly dividing cells.[6][7]
-
Nicotinic Acid Rescue: Nicotinic acid can be converted to NAD+ through an alternative route called the Preiss-Handler pathway.[8][9] This pathway relies on the enzyme Nicotinate Phosphoribosyltransferase (NAPRT1). The strategy assumes that normal, healthy tissues express NAPRT1 and can use the supplemented nicotinic acid to synthesize NAD+, thus bypassing the NAMPT blockade and avoiding toxicity.[10][11]
-
Synthetic Lethality: Many tumor types are deficient in NAPRT1 expression.[1] In these NAPRT1-deficient tumors, the cells cannot utilize nicotinic acid and remain sensitive to the NAMPT inhibitor. This creates a synthetic lethal scenario, where the combination is toxic to cancer cells but tolerated by normal cells.[12]
Q2: What is the mechanism of action of NAMPT inhibitors?
NAMPT inhibitors are typically small molecules that competitively bind to the NAMPT enzyme, blocking the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2][13] NMN is the direct precursor to NAD+ in the salvage pathway.[14] By blocking this rate-limiting step, these inhibitors cause a rapid decline in intracellular NAD+ levels, leading to:
-
Metabolic Collapse: Disruption of NAD+-dependent processes like glycolysis and mitochondrial respiration, leading to ATP depletion.[15][16]
-
Impaired DNA Repair: NAD+ is a required substrate for enzymes like Poly (ADP-ribose) polymerases (PARPs), which are critical for DNA repair.[4]
-
Induction of Apoptosis: The culmination of metabolic stress and genomic instability triggers programmed cell death.[6][17]
Q3: Which cellular pathways are involved in this experimental setup?
Two key NAD+ biosynthetic pathways are central to this research: the Salvage Pathway and the Preiss-Handler Pathway .
Troubleshooting Guide
Q4: My NAMPT inhibitor shows high toxicity in normal cell lines, even with nicotinic acid co-administration. What could be the cause?
-
Insufficient Nicotinic Acid Concentration: The concentration of NA may be too low to achieve a full rescue. It's recommended to perform a dose-response curve with NA (e.g., 1-100 µM) to find the optimal rescue concentration for your specific cell line and inhibitor concentration. Some studies suggest at least 3-10 μmol/L of NA is required for a complete rescue.[10]
-
Low NAPRT1 Expression in "Normal" Cells: Not all non-cancerous cell lines have high NAPRT1 expression. Verify the NAPRT1 expression level in your control cell lines via qPCR or Western blot. If expression is low, they will not be efficiently rescued by NA.
-
Off-Target Inhibitor Effects: At high concentrations, your inhibitor may have off-target effects unrelated to NAMPT inhibition. Perform a dose-response experiment with the inhibitor to ensure you are using a concentration that is specific for NAMPT.
-
Cell Culture Media Components: Some basal media may contain nicotinamide, which can compete with the NAMPT inhibitor. While this is often a minor effect, consider using dialyzed serum or custom media if you suspect interference.
Q5: The nicotinic acid is rescuing my NAPRT1-deficient cancer cells in vivo, but not in vitro. Why is there a discrepancy?
This is a documented phenomenon and a significant translational challenge.[1][11]
-
Host Metabolism of Nicotinic Acid: The most likely cause is the host (e.g., mouse) liver metabolizing the administered nicotinic acid into other NAD+ precursors, such as nicotinamide (NAM) or nicotinamide riboside (NR).[11] These metabolites can then circulate and be taken up by the NAPRT1-deficient tumor, where they can utilize the salvage pathway to regenerate NAD+.
-
Competitive Reactivation of NAMPT: If host metabolism significantly increases circulating NAM levels, the high concentration of this natural substrate can outcompete the NAMPT inhibitor at its binding site, partially reactivating the enzyme and rescuing the tumor cells.[1][11]
-
Tumor Microenvironment: The in vivo tumor microenvironment is metabolically complex and may provide alternative nutrient sources not present in in vitro cultures.
Q6: I am not seeing a significant drop in NAD+ levels after treatment with the NAMPT inhibitor. What should I check?
-
Inhibitor Potency and Stability: Confirm the IC50 of your inhibitor on the NAMPT enzyme and in your cell line. Ensure the compound has not degraded during storage. Prepare fresh stock solutions.
-
Treatment Duration: NAD+ depletion is time-dependent. An early time point (e.g., 4-8 hours) may not show a significant drop. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to capture the nadir of NAD+ levels.[10]
-
Alternative NAD+ Synthesis Pathways: The cells may have upregulated other NAD+ synthesis pathways to compensate, such as the de novo pathway from tryptophan, which is dependent on the enzyme QPRT.[18] This is a known mechanism of resistance.[2]
-
Assay Sensitivity: Ensure your NAD+/NADH detection assay is sensitive enough and that you are using a sufficient number of cells for extraction.[19][20] Run positive controls (e.g., a well-characterized NAMPT inhibitor) and negative controls.
Data Presentation: Effects of NAMPT Inhibition
Table 1: Example Cellular Responses to NAMPT Inhibitor (GNE-617) and Nicotinic Acid (NA) Rescue
| Cell Line | NAPRT1 Status | Treatment (48h) | % NAD+ Level (vs. Control) |
| HCT-116 | Proficient | GNE-617 (0.2 µM) | ~10% |
| HCT-116 | Proficient | GNE-617 (0.2 µM) + NA (10 µM) | ~90% |
| PC3 | Deficient | GNE-617 (0.2 µM) | <5% |
| PC3 | Deficient | GNE-617 (0.2 µM) + NA (10 µM) | <5% |
| MiaPaCa-2 | Deficient | GNE-617 (0.2 µM) | <5% |
| MiaPaCa-2 | Deficient | GNE-617 (0.2 µM) + NA (10 µM) | <5% |
(Data compiled and adapted from published findings for illustrative purposes.[11])
Table 2: IC50 Values of Various NAMPT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (Cell Viability) | Reference |
| STF-118804 | NB1691 (Neuroblastoma) | ~10 nM | [6] |
| KPT-9274 | Caki-1 (Renal) | ~600 nM | [21] |
| FK866 | A2780 (Ovarian) | ~5 nM | [21] |
| GNE-617 | HT-1080 (Fibrosarcoma) | ~1 nM | [11] |
Experimental Protocols & Workflow
Protocol 1: Cellular NAD+/NADH Quantification Assay
This protocol is based on commercially available cycling assay kits (e.g., from BioVision, MBL International).[22][23][24]
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of harvest (e.g., 2 x 10^4 cells/well).
-
Treatment: Treat cells with your NAMPT inhibitor +/- nicotinic acid for the desired duration (e.g., 24-48 hours). Include vehicle-only controls.
-
Extraction:
-
Aspirate the media and wash cells once with cold PBS.
-
Lyse the cells by adding 100 µL of NAD/NADH Extraction Buffer directly to each well.
-
Freeze-thaw the plate twice (e.g., -80°C for 20 mins, then thaw at room temperature) to ensure complete lysis.
-
-
NAD+ Decomposing (for NADH only measurement):
-
For samples where only NADH will be measured, heat the plate at 60°C for 30 minutes to decompose NAD+. Cool on ice.
-
Samples for total NAD+/NADH measurement should be kept on ice.
-
-
Assay Reaction:
-
Transfer 50 µL of the extracted supernatant to a new 96-well plate.
-
Prepare a master mix of the cycling buffer and enzyme mix according to the kit manufacturer's protocol.
-
Add 100 µL of the master mix to each well.
-
-
Detection:
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., ~450 nm for colorimetric assays).
-
-
Calculation:
-
Generate a standard curve using the provided NADH or NAD+ standards.
-
Calculate the concentration of total NAD+/NADH and NADH alone.
-
Determine the NAD+ concentration by subtracting the NADH amount from the total (NAD+ = Total - NADH).
-
Normalize the results to cell number or protein concentration.
-
Experimental Workflow Diagram
References
- 1. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 7. Facebook [cancer.gov]
- 8. qualialife.com [qualialife.com]
- 9. qualialife.com [qualialife.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAMPT-targeting PROTAC and nicotinic acid co-administration elicit safe and robust anti-tumor efficacy in NAPRT-deficient pan-cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 14. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 16. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of nicotinamide phosphoribosyltransferase expression by miR-154 reduces the viability of breast cancer cells and increases their susceptibility to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. researchgate.net [researchgate.net]
- 20. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Measurement of NAD+ levels [bio-protocol.org]
- 23. Intracellular NAD+ and NADH Quantification and ATP Measurements [bio-protocol.org]
- 24. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NAMPT Inhibitor Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of NAMPT inhibitors. Due to the limited public availability of specific data for Nampt-IN-9, this guide leverages information from well-characterized NAMPT inhibitors, such as FK866, to provide a framework for your in vivo experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NAMPT inhibitors?
A1: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway.[1] NAMPT inhibitors block the function of this enzyme, leading to NAD+ depletion, which in turn disrupts cellular metabolism, inhibits tumor growth, and can induce apoptosis (cell death).[3]
Q2: What are the common dose-limiting toxicities associated with NAMPT inhibitors?
A2: A significant dose-limiting toxicity observed in both preclinical and clinical studies of NAMPT inhibitors is thrombocytopenia (a low platelet count).[1] Other potential bone marrow-related toxicities include anemia and neutropenia.[1] Cardiotoxicity has also been reported with some NAMPT inhibitors in rodent studies.[4]
Q3: How can I improve the solubility and stability of NAMPT inhibitors for in vivo administration?
A3: Many small molecule inhibitors, including some NAMPT inhibitors, have poor aqueous solubility.[1] To improve solubility for in vivo use, consider the following:
-
Formulation: Utilize vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratio will need to be optimized for your specific compound.
-
Salt Forms: Using a salt form of the inhibitor can improve aqueous solubility.[5]
-
pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the formulation can enhance solubility.
It is crucial to assess the stability of your formulation under storage and experimental conditions.
Q4: Should I co-administer nicotinic acid (NA) with a NAMPT inhibitor?
A4: Co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate the on-target toxicities of NAMPT inhibitors in normal tissues.[6][7] NA can be utilized by the Preiss-Handler pathway to produce NAD+, bypassing the NAMPT-dependent salvage pathway.[7] However, this approach may also reduce the anti-tumor efficacy of the NAMPT inhibitor, particularly in tumors that can also utilize the Preiss-Handler pathway.[7] The decision to use NA co-administration should be based on the specific experimental goals and the characteristics of the tumor model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Insufficient drug exposure at the tumor site.- Poor bioavailability.- Rapid metabolism of the compound.- Tumor model is not reliant on the NAMPT salvage pathway. | - Dose Escalation Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD).- Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of the inhibitor over time to assess exposure.- Formulation Optimization: Improve solubility and stability of the formulation.- Route of Administration: Consider alternative routes (e.g., intravenous vs. intraperitoneal) to improve bioavailability.- Characterize Tumor Model: Confirm that the tumor cells are sensitive to NAMPT inhibition in vitro before in vivo studies. |
| Significant Toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Off-target effects.- Formulation vehicle toxicity. | - Reduce the Dose: Start with a lower dose and titrate upwards.- Monitor Animal Health: Closely monitor animals daily for clinical signs of toxicity.- Toxicity Studies: Conduct a formal toxicity study to identify the MTD.- Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation components.- Consider Nicotinic Acid Co-administration: This may mitigate on-target toxicities in normal tissues.[6][7] |
| High Variability in Tumor Growth Inhibition | - Inconsistent dosing.- Heterogeneity of the tumor model.- Issues with tumor implantation. | - Standardize Dosing Procedure: Ensure accurate and consistent administration of the inhibitor.- Increase Group Size: A larger number of animals per group can help to reduce the impact of individual variation.- Refine Tumor Model: Ensure consistent tumor cell implantation and monitor initial tumor volumes to randomize animals into treatment groups. |
| Compound Precipitation in Formulation | - Poor solubility of the inhibitor.- Incorrect formulation components or ratios.- Temperature or pH instability. | - Solubility Testing: Determine the solubility of the compound in various vehicles.- Formulation Development: Systematically test different combinations of solvents and excipients.- Prepare Fresh Formulations: Prepare the dosing solution fresh before each administration. |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
-
Animal Model: Select an appropriate tumor xenograft or syngeneic model. Ensure the cell line used is sensitive to NAMPT inhibition in vitro.
-
Dose Formulation:
-
Prepare a stock solution of the NAMPT inhibitor in 100% DMSO.
-
For dosing, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.
-
Prepare the formulation fresh before each administration.
-
-
Dosing and Monitoring:
-
Acclimate animals for at least one week before the start of the experiment.
-
Implant tumor cells subcutaneously or orthotopically.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Administer the NAMPT inhibitor at the predetermined dose and schedule (e.g., daily, twice daily) via the chosen route (e.g., intraperitoneal, oral gavage).
-
Include a vehicle control group.
-
Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals.
-
Excise tumors and measure their final weight and volume.
-
Collect blood and tissues for pharmacokinetic and pharmacodynamic (e.g., NAD+ levels) analysis.
-
Analyze the data for statistical significance.
-
Quantitative Data Summary
The following table summarizes in vivo data for the well-characterized NAMPT inhibitor FK866 to provide a reference point for experimental design.
| Parameter | Value | Species | Tumor Model | Dosing Regimen | Reference |
| Dose Range | 0.5 - 25 mg/kg | Rat | N/A (Toxicodynamic study) | Intraperitoneal (ip), up to twice daily (bd) | [8] |
| Cmax (at 60 mg/kg bd) | 6.7 µM | Rat | N/A (Toxicodynamic study) | Intraperitoneal (ip) | [8] |
| Efficacious Dose | 10-15 mg/kg | Mouse | Various Xenografts | Intraperitoneal (ip), daily | [8] |
Note: This data is for FK866 and should be used as a starting point for optimizing the dosage of other NAMPT inhibitors. The optimal dose for this compound will need to be determined empirically.
Visualizations
Signaling Pathway of NAMPT Inhibition
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vivo Studies
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Nampt-IN-9 stability in cell culture media
Welcome to the technical support center for Nampt-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a reduction in ATP and the activation of apoptotic pathways in cancer cells.[1]
Q2: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years, as suggested for a similar compound, Nampt-IN-1.[2][3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability, based on recommendations for the related compound Nampt-IN-3.[4] It is advisable to prepare fresh working solutions in cell culture media immediately before use.[5][6]
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is cell line-dependent. It has shown anti-proliferative activity with IC50 values in the low nanomolar range for various cancer cell lines.[1] A typical starting point for dose-response experiments could be a range from 0.1 nM to 1 µM.
Q4: How long should I treat my cells with this compound?
The duration of treatment will depend on the specific experimental goals. Effects on NAD+ and ATP levels can be observed within hours, while impacts on cell viability and apoptosis may require longer incubation periods, typically ranging from 24 to 72 hours.
Q5: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to lead to a dose-dependent decrease in intracellular NAD+ and ATP levels.[1] Consequently, this can lead to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis, often measured by the activation of caspases.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | Compound degradation: Improper storage of the solid compound or stock solution. | Store the solid compound at -20°C. Prepare fresh DMSO stock solutions and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. For a similar compound, Nampt-IN-3, storage at -80°C is recommended for up to 6 months.[4] |
| Instability in media: The compound may not be stable in aqueous cell culture media for extended periods. | Prepare working dilutions in cell culture media immediately before adding to the cells. Avoid storing the compound in aqueous solutions. | |
| Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Published IC50 values for this compound are in the low nanomolar range for several cancer cell lines.[1] | |
| High variability between replicate experiments | Inconsistent compound preparation: Variations in the preparation of stock and working solutions. | Ensure the DMSO stock solution is fully dissolved before making dilutions. Vortex the stock solution before each use. |
| Cell culture inconsistencies: Variations in cell seeding density or cell health. | Maintain consistent cell culture practices, including cell passage number and seeding density. Ensure cells are healthy and in the exponential growth phase before treatment. | |
| Unexpected off-target effects | High concentration: Using a concentration that is too high may lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture media is low, typically below 0.5%. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Reconstitution of Solid this compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months is recommended for a similar compound) or -20°C for short-term storage (up to 1 month).[4]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Important: Use the working solution immediately after preparation. Do not store this compound in aqueous solutions.
-
Protocol for Assessing Cell Viability (MTS Assay)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and enter the exponential growth phase (typically 24 hours).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from the DMSO stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
Troubleshooting inconsistent results with Nampt-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the NAMPT inhibitor, Nampt-IN-9.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent results during your experiments with this compound.
Question 1: Why am I observing variable or lower-than-expected potency (IC50) of this compound in my cell-based assays?
Answer: Inconsistent potency of this compound can arise from several factors related to the compound itself, the experimental setup, and the biological system being used. Here are the primary aspects to consider:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[1][2]
-
Troubleshooting Tip: Ensure complete solubilization of this compound in a suitable solvent, such as DMSO, before preparing your final dilutions in cell culture media.[1] It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Some NAMPT inhibitors have been noted to have poor aqueous solubility, which can impact their effectiveness in cellular assays.[2][3]
-
-
Cell Line-Specific Differences in NAD+ Metabolism: The sensitivity of a cell line to a NAMPT inhibitor is highly dependent on its primary pathway for NAD+ biosynthesis.[3][4][5]
-
The Preiss-Handler Pathway as a Resistance Mechanism: Cells that express high levels of Nicotinate Phosphoribosyltransferase (NAPRT) can synthesize NAD+ from nicotinic acid (NA), bypassing the NAMPT-dependent salvage pathway.[3][5][6] This can confer resistance to NAMPT inhibitors.
-
Troubleshooting Tip: Before starting your experiments, characterize the expression level of NAPRT in your cell line(s) of interest. Cell lines with low or absent NAPRT expression are generally more sensitive to NAMPT inhibitors.[7] If you are working with NAPRT-positive cells, be aware that the presence of nicotinic acid in your cell culture medium can rescue the cells from the effects of this compound, leading to inconsistent results.[4][8]
-
-
Experimental Conditions:
-
Cell Seeding Density: The density at which you seed your cells can influence their metabolic state and, consequently, their response to metabolic inhibitors.
-
Troubleshooting Tip: Optimize and maintain a consistent cell seeding density across all experiments.
-
Assay Duration: The effects of NAMPT inhibition on cellular NAD+ levels and subsequent cell viability are time-dependent. Depletion of NAD+ can take several hours, and the induction of cell death typically occurs after 72-96 hours of treatment.[9]
-
Troubleshooting Tip: Perform time-course experiments to determine the optimal endpoint for your specific cell line and assay.
-
Question 2: My NAD+ levels are not decreasing as expected after treatment with this compound. What could be the reason?
Answer: A lack of significant NAD+ depletion is a common issue and can often be traced back to the following:
-
Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit NAMPT in your specific cell line.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for NAD+ depletion in your cells.
-
-
Rapid NAD+ Turnover and Salvage: Some cell lines have a very high rate of NAD+ consumption and recycling, which may require higher concentrations or longer incubation times with the inhibitor to observe a significant decrease in NAD+ levels.
-
Assay Sensitivity and Timing: The method used to measure NAD+ and the timing of the measurement are critical.
-
Presence of NAD+ Precursors: As mentioned previously, the presence of nicotinic acid in the culture medium can allow NAPRT-positive cells to bypass NAMPT inhibition.[4][8]
-
Troubleshooting Tip: Use a cell culture medium with a defined composition, and if necessary, use a medium lacking nicotinic acid for your experiments.
-
Question 3: I am observing significant cell death at concentrations where I don't see a substantial drop in total NAD+ levels. Could this be due to off-target effects?
Answer: While this compound is a potent NAMPT inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.[7]
-
Investigating Off-Target Effects:
-
Rescue Experiments: A key experiment to confirm on-target activity is to attempt to rescue the cell death phenotype by providing a downstream product of the NAMPT enzyme, such as nicotinamide mononucleotide (NMN).[4][8] If NMN supplementation reverses the cytotoxic effects of this compound, it strongly suggests that the observed effects are due to NAMPT inhibition.
-
Use of Structurally Unrelated NAMPT Inhibitors: Comparing the phenotype induced by this compound with that of other well-characterized and structurally different NAMPT inhibitors (e.g., FK866) can help to distinguish on-target from off-target effects.[8]
-
-
Consideration of Localized NAD+ Pools: It is also possible that the inhibitor is affecting specific subcellular pools of NAD+ (e.g., mitochondrial or nuclear) that are critical for cell survival, even if the total cellular NAD+ levels are not dramatically reduced.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell leukemia | 0.8 | [12] |
| MIA PaCa-2 | Pancreatic cancer | 0.5 | [12] |
| BxPC-3 | Pancreatic cancer | 0.004 | [12] |
| PANC-1 | Pancreatic cancer | 0.6 | [12] |
Experimental Protocols
1. Cell Viability Assay (MTS/WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software.
2. NAD+/NADH Quantification Assay
A number of commercial kits are available for the colorimetric or fluorometric detection of NAD+ and NADH. The general principle involves the enzymatic cycling of NAD+ and NADH, which leads to the production of a detectable signal.
-
Sample Preparation:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells and perform NAD+/NADH extraction according to the kit manufacturer's protocol. This typically involves separate acidic and basic extraction steps to selectively preserve NAD+ and NADH, respectively.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided NAD+ or NADH standards.
-
Add the extracted samples and standards to a 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
-
Measurement: Incubate the plate at room temperature for the recommended time and then measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH in the samples by comparing their readings to the standard curve. Normalize the values to cell number or protein concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NAMPT signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Impact of NAPRT1 Expression on Nampt-IN-9 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nampt-IN-9 and investigating its efficacy in relation to Nicotinate Phosphoribosyltransferase (NAPRT1) expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NAPRT1 expression affects the efficacy of NAMPT inhibitors like this compound?
A1: NAPRT1 expression provides a bypass mechanism for NAD+ synthesis, thereby conferring resistance to NAMPT inhibitors.[1][2][3] NAMPT (Nicotinamide Phosphoribosyltransferase) is the rate-limiting enzyme in the NAD+ salvage pathway that utilizes nicotinamide (NAM).[1][4][5] this compound, as a NAMPT inhibitor, blocks this pathway, leading to NAD+ depletion and subsequent cell death in dependent cells. However, cells expressing functional NAPRT1 can utilize an alternative pathway, the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA).[6][7][8] This allows NAPRT1-proficient cells to circumvent the effects of NAMPT inhibition, rendering this compound less effective.[1][9]
Q2: How can I determine if my cancer cell line is likely to be sensitive or resistant to this compound?
A2: The sensitivity of a cancer cell line to a NAMPT inhibitor like this compound is strongly correlated with its NAPRT1 expression status.[2][7][10] Cell lines with low or absent NAPRT1 expression are more likely to be dependent on the NAMPT-mediated salvage pathway for NAD+ synthesis and are therefore generally sensitive to this compound.[2][11] Conversely, cell lines with high NAPRT1 expression are often resistant.[1] You can determine the NAPRT1 status of your cell line through methods such as qPCR, Western blotting, or by checking publicly available cancer cell line databases.
Q3: What is the rationale for co-administering nicotinic acid (NA) with a NAMPT inhibitor?
A3: The co-administration of nicotinic acid with a NAMPT inhibitor is a therapeutic strategy designed to increase the therapeutic window of the inhibitor.[6][7][9] The rationale is to protect normal, healthy tissues from the cytotoxic effects of NAMPT inhibition while selectively targeting NAPRT1-deficient tumors.[7][9] Most normal tissues express NAPRT1 and can therefore use the supplemented NA to produce NAD+, mitigating the on-target toxicity of the NAMPT inhibitor.[9] In contrast, NAPRT1-deficient tumor cells cannot utilize NA and will remain sensitive to the inhibitor.[7]
Q4: Why do some tumors lose NAPRT1 expression?
A4: The loss of NAPRT1 expression in many tumors is often a result of epigenetic silencing through promoter hypermethylation.[7][9][12][13][14] This tumor-specific event creates a dependency on the NAMPT salvage pathway for NAD+ production, rendering these tumors vulnerable to NAMPT inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| This compound shows little to no efficacy in my cancer cell line. | The cell line may have high endogenous expression of NAPRT1, allowing it to bypass NAMPT inhibition.[1] | 1. Assess NAPRT1 mRNA and protein levels via qPCR and Western blot, respectively.[15] 2. If NAPRT1 expression is high, consider using a different cell model known to be NAPRT1-deficient. 3. Alternatively, knockdown of NAPRT1 using siRNA or shRNA in the resistant cell line should increase sensitivity to this compound. |
| Inconsistent results with this compound treatment across experiments. | 1. Variability in the concentration of nicotinic acid (NA) in the cell culture medium. 2. Cell line heterogeneity or genetic drift affecting NAPRT1 expression. | 1. Use a consistent source and batch of cell culture medium. Be aware that some formulations of media may contain varying levels of NA. 2. Regularly perform cell line authentication and monitor NAPRT1 expression. |
| Significant toxicity observed in my in vivo model, limiting the therapeutic dose of this compound. | On-target toxicity in normal tissues that rely on the NAMPT pathway for NAD+ synthesis.[9] | Consider a co-administration strategy with nicotinic acid (NA) to protect normal tissues that express NAPRT1.[6][7][9] This may allow for higher, more effective doses of this compound to be used against NAPRT1-deficient tumors. |
| My NAPRT1-deficient cell line has developed resistance to this compound. | Acquired resistance can occur through several mechanisms, including: - Upregulation of other NAD+ synthesis pathways (e.g., involving QPRT).[1][16] - Mutations in the NAMPT protein that prevent inhibitor binding.[1] - Increased drug efflux through transporters like ABCB1.[4] | 1. Sequence the NAMPT gene in the resistant cells to check for mutations. 2. Perform expression analysis of other key enzymes in NAD+ metabolism (e.g., QPRT). 3. Investigate the expression and activity of drug efflux pumps. |
Data Presentation
Table 1: Expected Efficacy of this compound Based on NAPRT1 Expression
| NAPRT1 Expression Status | Predicted Sensitivity to this compound | Effect of Nicotinic Acid (NA) Co-treatment | Rationale |
| High | Low / Resistant | No significant change in resistance | Cells utilize the Preiss-Handler pathway with endogenous or exogenous NA to synthesize NAD+, bypassing NAMPT inhibition.[1][3] |
| Low / Deficient | High / Sensitive | Rescue from this compound induced cytotoxicity | In the absence of a functional Preiss-Handler pathway, cells are dependent on the NAMPT salvage pathway.[2][11] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability in Response to this compound
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. For experiments involving nicotinic acid rescue, also prepare solutions of this compound with a fixed concentration of NA (e.g., 10 µM).
-
Incubation: Remove the old media and add the drug-containing media to the respective wells. Incubate the plates for 72-96 hours.
-
Viability Assay: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Protocol 2: Western Blot for NAPRT1 Protein Expression
-
Protein Extraction: Lyse cultured cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against NAPRT1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 3: Measurement of Intracellular NAD+ Levels
-
Cell Treatment and Lysis: Seed cells and treat with this compound as in the viability assay. After the desired treatment duration, lyse the cells using an appropriate NAD+ extraction buffer.
-
NAD+ Quantification: Use a commercially available NAD/NADH assay kit that measures the total NAD+ and NADH pool. Follow the manufacturer's protocol, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
Data Analysis: Measure the output on a plate reader. Normalize the NAD+ levels to the protein concentration of the cell lysate or to the number of cells.
Visualizations
Caption: NAD+ Metabolism Pathways and the Action of this compound.
Caption: Workflow for Assessing this compound Efficacy.
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with GNE-618 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors [hero.epa.gov]
- 15. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 16. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nampt-IN-9 Efflux Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of ABC transporters in the efflux of Nampt-IN-9, a novel inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to NAMPT inhibitors like this compound?
Acquired resistance to NAMPT inhibitors can arise through several mechanisms. One key mechanism is the increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which actively efflux the inhibitor from the cancer cell, thereby reducing its intracellular concentration and efficacy.[1][2] Other mechanisms include mutations in the NAMPT enzyme that prevent inhibitor binding, and the upregulation of compensatory NAD+ biosynthetic pathways, such as the Preiss-Handler pathway which utilizes nicotinic acid.[1][2][3][4]
Q2: Which ABC transporters are known to efflux NAMPT inhibitors?
Preclinical studies have identified ABCB1 (P-glycoprotein) as an efflux transporter for some NAMPT inhibitors.[1][2] Given the broad substrate specificity of many ABC transporters, it is plausible that other transporters, such as ABCG2 (Breast Cancer Resistance Protein - BCRP), could also contribute to the efflux of novel NAMPT inhibitors like this compound.[5][6][7]
Q3: How can I determine if this compound is a substrate of a specific ABC transporter?
Several experimental approaches can be used:
-
Cell Viability Assays: Compare the cytotoxicity of this compound in parental cells versus cells overexpressing a specific ABC transporter (e.g., ABCG2). Increased resistance in the overexpressing cells suggests that this compound is a substrate.
-
Efflux Assays: Directly measure the transport of a fluorescent derivative of this compound or radiolabeled this compound out of cells. This can be done using techniques like flow cytometry or scintillation counting.
-
ATPase Assays: ABC transporters utilize ATP hydrolysis to power drug efflux. An increase in ATPase activity in the presence of this compound would indicate a direct interaction.
-
Inhibitor Reversal Studies: Use known inhibitors of specific ABC transporters (e.g., Ko143 for ABCG2) to see if they can restore the sensitivity of resistant cells to this compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell line instability | Ensure consistent passage number and growth conditions for your cell lines. Regularly perform cell line authentication. |
| Variable ABC transporter expression | Monitor the expression levels of relevant ABC transporters (e.g., ABCG2) via qPCR or Western blotting, especially in resistant cell lines. |
| Compound degradation | Prepare fresh stock solutions of this compound for each experiment. Store the compound under recommended conditions (e.g., -20°C, protected from light). |
| Assay variability | Optimize cell seeding density and incubation times. Ensure proper mixing of reagents and consistent reading times on the plate reader. |
Problem 2: High background signal in fluorescent efflux assays.
| Possible Cause | Troubleshooting Suggestion |
| Autofluorescence of cells or compound | Run appropriate controls, including unstained cells and cells treated with a non-fluorescent analog of this compound, if available. Use appropriate spectral unmixing if your flow cytometer has this capability. |
| Non-specific binding of the fluorescent probe | Include a blocking step with a protein-rich solution (e.g., BSA) before adding the fluorescent substrate. Optimize washing steps to remove unbound probe. |
| Sub-optimal probe concentration | Perform a concentration titration of the fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio. |
Problem 3: No significant difference in this compound accumulation between parental and ABCG2-overexpressing cells.
| Possible Cause | Troubleshooting Suggestion |
| This compound is not an ABCG2 substrate | Consider investigating the role of other ABC transporters, such as ABCB1. |
| Low level of ABCG2 expression | Confirm ABCG2 overexpression at the protein level using Western blotting or flow cytometry with an ABCG2-specific antibody. |
| Inefficient transport at the tested concentration | Test a range of this compound concentrations in your accumulation assay. Transport efficiency can be concentration-dependent. |
| Experimental artifacts | Ensure that the incubation time is sufficient for efflux to occur. Include a positive control substrate for ABCG2 (e.g., Hoechst 33342) to validate your experimental setup. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound IC50
-
Cell Seeding: Seed parental and ABCG2-overexpressing cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Protocol 2: Flow Cytometry-Based Efflux Assay
-
Cell Preparation: Harvest and wash parental and ABCG2-overexpressing cells. Resuspend the cells in an appropriate buffer (e.g., phenol red-free DMEM).
-
Loading with Fluorescent Substrate: Incubate the cells with a fluorescent substrate of ABCG2 (e.g., Hoechst 33342 or a fluorescent analog of this compound) for 30-60 minutes at 37°C to allow for substrate accumulation.
-
Initiating Efflux: Wash the cells to remove the extracellular substrate. Resuspend the cells in a fresh buffer with or without an ABCG2 inhibitor (e.g., Ko143).
-
Efflux Measurement: Incubate the cells at 37°C and acquire fluorescence data at different time points (e.g., 0, 30, 60, 90 minutes) using a flow cytometer.
-
Data Analysis: Analyze the decrease in intracellular fluorescence over time. A faster decrease in fluorescence in ABCG2-overexpressing cells compared to parental cells indicates active efflux.
Data Presentation
Table 1: Cytotoxicity of this compound in Parental and ABCG2-Overexpressing Cells
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental | 15 ± 2.5 | 1 |
| ABCG2-Overexpressing | 150 ± 15.8 | 10 |
Table 2: Effect of ABCG2 Inhibitor on this compound Cytotoxicity
| Cell Line | Treatment | IC50 (nM) of this compound | Reversal Fold |
| ABCG2-Overexpressing | Vehicle | 150 ± 15.8 | - |
| ABCG2-Overexpressing | Ko143 (1 µM) | 20 ± 3.1 | 7.5 |
Visualizations
Caption: Role of ABCG2 in the efflux of this compound and its impact on the NAMPT pathway.
Caption: Experimental workflow for a flow cytometry-based efflux assay.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of ABCG2/BCRP in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Predicting Sensitivity to NAMPT Inhibitors: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and energy production. Its overexpression in various cancers has made it an attractive target for novel anti-cancer therapies.[1][2][3] However, the clinical efficacy of NAMPT inhibitors has been varied, underscoring the need for robust predictive biomarkers to select patient populations most likely to respond. This guide provides a comparative overview of key biomarkers for predicting sensitivity to NAMPT inhibitors, supported by experimental data and detailed protocols. While the specific compound "Nampt-IN-9" lacks detailed published data, the principles and biomarkers discussed here are applicable to the broad class of NAMPT inhibitors, using well-studied examples like GNE-617, FK866, and A4276.
Key Predictive Biomarker: NAPRT1 Deficiency
The most significant predictor of sensitivity to NAMPT inhibitors is the deficiency of another NAD+ synthesis enzyme, Nicotinate Phosphoribosyltransferase (NAPRT1).[4][5][6] NAPRT1 is the rate-limiting enzyme in the Preiss-Handler pathway, which can synthesize NAD+ from nicotinic acid (NA), thus bypassing the NAMPT-dependent salvage pathway.[7][8]
In cancer cells that have lost NAPRT1 function, the NAMPT salvage pathway becomes the sole route for NAD+ production. This creates a state of "synthetic lethality," where inhibiting NAMPT is selectively lethal to these cancer cells while normal tissues, which typically express NAPRT1, can be rescued by the administration of nicotinic acid.[4][5][7]
Mechanism of NAPRT1 Loss
The primary mechanism for the loss of NAPRT1 expression in tumors is the hypermethylation of its gene promoter, which effectively silences transcription.[4][5][9] This epigenetic silencing is a common event in various cancers, with frequencies ranging from 5% to 65% depending on the cancer type.[4][5]
Data Summary: NAPRT1 Status and NAMPT Inhibitor IC50
The following table summarizes the in vitro sensitivity of various cancer cell lines to NAMPT inhibitors, stratified by their NAPRT1 expression status. A lower IC50 value indicates higher sensitivity.
| Cell Line | Cancer Type | NAPRT1 Status | NAMPT Inhibitor | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung | Negative | GNE-617 | ~5 | [4] |
| Calu-6 | Non-Small Cell Lung | Positive | GNE-617 | ~5 (Rescued by NA) | [4] |
| PC3 | Prostate | Deficient | GNE-617 | < 200 | [10] |
| MiaPaCa-2 | Pancreatic | Deficient | GNE-617 | < 200 | [10] |
| HCT-116 | Colorectal | Proficient | GNE-617 | < 200 (Rescued by NA) | [10] |
| H322 | Lung | Negative | A4276 | < 100 | [7] |
| H661 | Lung | Negative | A4276 | < 100 | [7] |
| H1975 | Lung | Positive | A4276 | > 10,000 | [7] |
| NUGC3 | Gastric | Positive | A4276 | > 10,000 | [7] |
| NUGC3 | Gastric | Positive | FK866 | < 1,000 | [7] |
Note: "Rescued by NA" indicates that the addition of nicotinic acid reverses the cytotoxic effects of the NAMPT inhibitor, confirming a functional NAPRT1 pathway.
Quantitative Correlation of NAPRT1 Methylation and Expression
Studies have established a strong correlation between NAPRT1 promoter methylation, reduced mRNA and protein expression, and the inability of nicotinic acid to rescue cells from NAMPT inhibition.
| Parameter | Correlation | Significance | Reference |
| NAPRT1 mRNA vs. Promoter Methylation | Inverse Correlation (R = -0.69) | High | [11] |
| NAPRT1 mRNA vs. Protein Expression | Strong Positive Correlation (R = 0.88) | p < 0.0001 | [4] |
| NAPRT1 Hypermethylation vs. NA Rescue Status | Positive Predictive Value: 1.0 | Sensitivity: 0.94, Specificity: 0.97 | [4] |
Mechanisms of Resistance
Understanding the mechanisms of resistance is crucial for predicting non-responders and developing combination therapies.
Acquired Mutations in NAMPT
Mutations within the NAMPT gene can alter the drug-binding site, leading to resistance. These mutations are a significant mechanism of acquired resistance.[12][13]
| NAMPT Mutation | Fold Increase in IC50 (vs. Wild-Type) | NAMPT Inhibitor | Reference |
| H191R | ~80-fold | FK866 | [12] |
| G217R | >100-fold | GNE-618 | [13] |
| S165Y | >100-fold | GNE-618 | [13] |
Upregulation of Alternative NAD+ Pathways
Cancer cells can develop resistance by upregulating other NAD+ synthesis pathways. A key example is the increased expression of quinolinate phosphoribosyl transferase (QPRT), a critical enzyme in the de novo synthesis of NAD+ from tryptophan.[13][14] This provides an alternative route for NAD+ production, reducing the cell's dependency on the NAMPT pathway.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Immunohistochemistry (IHC) for NAPRT1 Protein Expression
This protocol is adapted from methodologies used in key biomarker discovery studies.[4][6]
Objective: To detect the presence or absence of NAPRT1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., CC1 solution, Ventana Medical Systems)
-
Primary antibody: Rabbit anti-NAPRT1 polyclonal antibody (e.g., from Novus Biologicals or Proteintech, used at 0.5 µg/mL or 1:50 dilution)[4][15]
-
Negative control: Rabbit IgG
-
Detection system (e.g., OmniMap anti-rabbit HRP and DAB, Ventana)
-
Hematoxylin for counterstaining
-
Automated stainer (e.g., Ventana Discovery XT) or manual staining equipment
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval.
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Incubate at 95-100°C for 20-60 minutes (optimization may be required). For automated systems, follow manufacturer's protocol (e.g., CC1 for 60 min).[4]
-
Allow slides to cool to room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash slides in PBS or TBS buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with buffer.
-
Apply a protein block (e.g., normal goat serum) for 20 minutes.
-
Incubate with the primary anti-NAPRT1 antibody (or rabbit IgG for negative control) for 60 minutes at 37°C or overnight at 4°C.[4]
-
-
Detection and Counterstaining:
-
Wash slides with buffer (3 x 5 min).
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system (e.g., OmniMap anti-rabbit HRP) according to the manufacturer's instructions.
-
Incubate with DAB chromogen until a brown precipitate develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slide in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: NAPRT1-deficient tumors will show a lack of brown staining in cancer cells compared to positive staining in adjacent normal tissue or stromal cells, which serve as an internal positive control.
Quantitative Methylation-Specific PCR (QMSP) for NAPRT1 Promoter
This protocol outlines the general steps for developing and running a QMSP assay to assess the methylation status of the NAPRT1 promoter.[4][5]
Objective: To quantify the level of methylation in the CpG island of the NAPRT1 promoter from tumor DNA.
Materials:
-
DNA extracted from FFPE tissue or cell lines
-
Bisulfite conversion kit (e.g., from Zymo Research or Qiagen)
-
Primers and probes specific for methylated and unmethylated NAPRT1 promoter sequences
-
Reference gene primers/probes (e.g., for ACTB or COL2A1) for normalization
-
qPCR master mix
-
Real-time PCR instrument
-
Methylated and unmethylated control DNA
Procedure:
-
DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from tumor samples using a kit optimized for FFPE tissue.
-
Quantify the extracted DNA.
-
Perform bisulfite conversion on 500 ng - 1 µg of DNA using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Primer and Probe Design:
-
Identify the target region within the NAPRT1 promoter's CpG island that shows differential methylation between NAPRT1-expressing and silenced samples (this is often done using bisulfite sequencing).[4]
-
Design PCR primers and TaqMan probes that specifically recognize either the methylated (containing CpG) or the unmethylated (converted to UpG) sequence.
-
-
Real-Time PCR:
-
Set up the qPCR reaction including: bisulfite-converted sample DNA, primers and probe for methylated NAPRT1, reference gene primers/probe, and qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for both the NAPRT1 and the reference gene.
-
Calculate the percentage of methylated reference (PMR) value or use the ΔΔCt method to determine the relative methylation level compared to a fully methylated control. A higher methylation level is indicative of gene silencing.
-
Interpretation: High levels of NAPRT1 promoter methylation are strongly predictive of NAPRT1 gene silencing and, consequently, sensitivity to NAMPT inhibitors.[4]
Western Blot for NAPRT1 and NAMPT Protein
Objective: To quantify the relative protein levels of NAPRT1 and NAMPT in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Primary antibodies: Rabbit anti-NAPRT1, Rabbit/Mouse anti-NAMPT, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NAPRT1 at 1:1000, anti-NAMPT at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3 x 10 min).
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Interpretation: The absence or significant reduction of the NAPRT1 protein band in a tumor sample, relative to NAMPT and the loading control, indicates NAPRT1 deficiency and predicts sensitivity to NAMPT inhibitors.[16][17]
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NAPRT1 antibody (66159-1-Ig) | Proteintech [ptglab.com]
- 16. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Downstream Metabolic Effects of Nampt-IN-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Nampt-IN-9, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and validation of its downstream metabolic consequences.
Introduction to NAMPT Inhibition and Metabolic Regulation
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1][2] Cancer cells, with their high metabolic demand, are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration.[3] Inhibition of NAMPT depletes the cellular NAD+ pool, leading to catastrophic metabolic failure and subsequent cancer cell death, making it an attractive target for cancer therapy.[4]
The primary downstream effect of NAMPT inhibition is the disruption of metabolic pathways reliant on NAD+. This includes the attenuation of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, which requires NAD+ as a cofactor.[5][6] This blockage leads to a decrease in ATP production and an accumulation of glycolytic intermediates upstream of GAPDH, while downstream metabolites, including those in the tricarboxylic acid (TCA) cycle, are depleted.[5][6]
Comparative Analysis of Nampt Inhibitors
This section provides a comparative overview of this compound and other well-characterized NAMPT inhibitors.
Table 1: Comparison of Anti-proliferative Activity of Nampt Inhibitors (IC50, nM)
| Compound | Jurkat (Leukemia) | MIA PaCa-2 (Pancreatic) | BxPC-3 (Pancreatic) | PANC-1 (Pancreatic) |
| This compound | 0.8 | 0.5 | 0.004 | 0.6 |
| FK866 | - | - | - | - |
| KPT-9274 | - | - | - | - |
Data for FK866 and KPT-9274 in these specific cell lines were not available in the searched literature. This table will be updated as more comparative data becomes available.
This compound demonstrates potent anti-proliferative activity, particularly in the BxPC-3 pancreatic cancer cell line, with a sub-nanomolar IC50 value.[7]
Table 2: Comparison of Downstream Metabolic Effects
| Feature | This compound | FK866 | KPT-9274 |
| NAD+ Depletion | Confirmed in Jurkat cells[7] | Confirmed in various cancer cell lines[4][8][9] | Confirmed in glioma cells |
| ATP Depletion | Confirmed in Jurkat cells[7] | Confirmed in various cancer cell lines[4][9] | Implied through mitochondrial dysfunction |
| Effect on Glycolysis | Not explicitly detailed | Attenuation at GAPDH step, accumulation of upstream intermediates[5][6] | Widespread effects on glycolysis |
| Effect on TCA Cycle | Not explicitly detailed | Reduced carbon flow from glycolysis[6] | Implied through mitochondrial dysfunction |
| Other Metabolic Effects | Not explicitly detailed | Alterations in pentose phosphate pathway, amino acid, and lipid metabolism[5][10] | Widespread effects on lipid and nucleotide synthesis |
| Apoptosis Induction | Activates caspase 3 in Jurkat cells[7] | Induces apoptosis[11] | Induces apoptosis |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of NAMPT Inhibition
Caption: Mechanism of NAMPT inhibitor-induced metabolic collapse and apoptosis.
Experimental Workflow for Validating Metabolic Effects
Caption: Workflow for assessing the metabolic impact of NAMPT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay
-
Principle: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the NAMPT inhibitor (e.g., this compound, FK866) for 72-96 hours.
-
Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
-
NAD+ and ATP Level Measurement
-
Principle: To quantify the intracellular levels of NAD+ and ATP following inhibitor treatment.
-
Protocol:
-
Seed cells in 6-well plates and treat with the NAMPT inhibitor at a concentration around its IC50 for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
For NAD+ measurement, lyse the cells with an acidic extraction buffer. For ATP measurement, use a suitable lysis buffer provided with the quantification kit.
-
Quantify NAD+ levels using a commercially available NAD/NADH assay kit (e.g., from Abcam or Sigma-Aldrich) or by LC-MS/MS for greater sensitivity and specificity.
-
Quantify ATP levels using a luciferin/luciferase-based assay kit (e.g., ATPlite, PerkinElmer).
-
Normalize the results to the total protein concentration of each sample.
-
Metabolomics Analysis
-
Principle: To obtain a comprehensive profile of metabolic changes induced by the NAMPT inhibitor.
-
Protocol:
-
Treat cultured cells with the NAMPT inhibitor as described above.
-
Quench metabolic activity rapidly by washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
-
Collect the cell extracts and separate the polar and nonpolar metabolites.
-
Analyze the polar metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify changes in glycolytic intermediates, TCA cycle intermediates, amino acids, and nucleotides.
-
Perform data analysis using bioinformatics tools to identify significantly altered metabolic pathways.
-
Conclusion
This compound is a highly potent inhibitor of NAMPT that effectively reduces NAD+ and ATP levels, leading to cancer cell death. While direct comparative metabolomics data for this compound is still emerging, its potent anti-proliferative activity suggests it operates through the canonical mechanism of NAMPT inhibition, inducing a profound metabolic crisis in cancer cells. Further detailed metabolomic studies are warranted to fully elucidate its specific downstream effects in comparison to other NAMPT inhibitors and to identify potential biomarkers for predicting treatment response. The experimental protocols provided in this guide offer a framework for researchers to conduct these validation studies.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 6. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nampt-IN-9: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the potent NAMPT inhibitor, Nampt-IN-9, to ensure a secure laboratory environment and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor utilized in cancer research. Adherence to these protocols is crucial for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (such as butyl rubber), and a lab coat.[1] In the case of handling the solid compound where dust may be generated, respiratory protection should be used.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the compound.[2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically in DMSO, should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[3]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". If in a solution, the solvent (e.g., "Dimethyl Sulfoxide") and approximate concentration should also be included.
-
Ensure the container is kept closed except when adding waste.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
Do not accumulate large quantities of waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These services will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Disposal of Contaminated Materials
| Material | Disposal Procedure |
| Unused/Expired Solid this compound | Collect in a labeled hazardous solid waste container. |
| This compound in DMSO solution | Collect in a labeled hazardous liquid waste container.[3][4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a labeled hazardous solid waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a labeled hazardous solid waste container. |
| Empty Stock Vials | Triple rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the empty vial according to institutional guidelines, which may allow for disposal as regular glass waste after thorough cleaning. For highly toxic materials, the first three rinses must be collected as hazardous waste.[5] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Nampt-IN-9
Essential Safety and Handling Guide for Nampt-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent NAMPT inhibitor with anticancer activities. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
This compound and similar potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) are considered hazardous materials and should be handled with care.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on information for structurally related compounds and general best practices for handling potent cytotoxic agents.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or direct contact.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with the solid compound or solutions. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact. Double gloving is recommended. |
| Body Protection | Impervious clothing (laboratory coat) | To protect skin and personal clothing from contamination. |
| Respiratory | Suitable respirator | To be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust. |
Data compiled from safety data sheets of similar NAMPT inhibitors.[2]
First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek prompt medical attention.[2] |
| Skin Contact | Immediately wash skin with plenty of water. Remove contaminated clothing.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
General first aid guidance for hazardous chemical exposure.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure, to avoid aerosol formation.[2]
-
Weighing : Handle the solid compound with care. Use a dedicated, clean spatula and weighing vessel.
-
Solubilization : this compound is typically soluble in DMSO.[1] When preparing a stock solution, add the solvent slowly to the solid to avoid splashing. The container should be purged with an inert gas.
-
Storage : Store the solid compound at -20°C in a tightly sealed container.[2] Solutions should also be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[2]
-
Post-Handling : Thoroughly wash hands and any exposed skin after handling.[1] Decontaminate all work surfaces and equipment.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal : Dispose of all hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.
Visualized Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
